DI-404
Description
Properties
CAS No. |
2187412-79-7 |
|---|---|
Molecular Formula |
C35H45ClN6O6S |
Molecular Weight |
713.29 |
IUPAC Name |
(S)-6-Amino-2-((S)-2-((S)-3-(6-chlorobenzo[d]thiazol-2-yl)-2-propionamidopropanamido)-2-(tetrahydro-2H-pyran-4-yl)-acetamido)-N-((R)-chroman-4-yl)hexanamide |
InChI |
InChI=1S/C35H45ClN6O6S/c1-2-30(43)38-27(20-31-39-25-11-10-22(36)19-29(25)49-31)34(45)42-32(21-12-16-47-17-13-21)35(46)41-26(8-5-6-15-37)33(44)40-24-14-18-48-28-9-4-3-7-23(24)28/h3-4,7,9-11,19,21,24,26-27,32H,2,5-6,8,12-18,20,37H2,1H3,(H,38,43)(H,40,44)(H,41,46)(H,42,45)/t24-,26+,27+,32+/m1/s1 |
InChI Key |
YDLRNYPCUDZBDY-SARPRWNPSA-N |
SMILES |
O=C(N[C@@H]1CCOC2=C1C=CC=C2)[C@@H](NC([C@@H](NC([C@@H](NC(CC)=O)CC3=NC4=CC=C(Cl)C=C4S3)=O)C5CCOCC5)=O)CCCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DI-404; DI 404; DI404. |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of DI-404: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DI-404 is a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. By targeting this key interaction in the neddylation pathway, this compound effectively blocks the neddylation of cullin 3 (CUL3), a critical step in the activation of CUL3-RING ubiquitin ligases (CRLs). This selective inhibition leads to the accumulation of CUL3 substrates and provides a powerful tool for studying the biological roles of the CUL3-based CRLs and as a potential therapeutic starting point for diseases where CUL3 activity is dysregulated. This guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, cellular effects, and the experimental protocols used for its characterization.
Introduction to the Neddylation Pathway and the Role of DCN1-UBC12
The neddylation pathway is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the neural precursor cell expressed developmentally down-regulated 8 (NEDD8) protein to target substrates. The most well-characterized substrates of neddylation are the cullin proteins, which are scaffold components of the largest family of E3 ubiquitin ligases, the cullin-RING ligases (CRLs). The activation of CRLs is dependent on the neddylation of the cullin subunit. This process is essential for the regulation of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer.
The transfer of NEDD8 to cullins is a multi-step enzymatic cascade involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2M), and an E3 ligase. The interaction between DCN1 (defective in cullin neddylation 1) and the E2 enzyme UBC12 is a critical step that facilitates the efficient transfer of NEDD8 to the cullin scaffold.
This compound: A High-Affinity Inhibitor of the DCN1-UBC12 Interaction
This compound is a peptidomimetic compound designed to competitively inhibit the protein-protein interaction between DCN1 and UBC12. Its design was based on the N-terminal 12-residue peptide of UBC12, which is known to bind to a well-defined pocket on the DCN1 protein. Through medicinal chemistry efforts, this peptide was optimized to produce a potent, cell-permeable small molecule inhibitor.
Quantitative Data: Binding Affinity and Cellular Potency
The inhibitory activity of this compound and its analogs has been characterized using various biophysical and cellular assays. The key quantitative data are summarized in the tables below.
| Compound | Binding Affinity (KD) to DCN1 (nM) | Notes |
| This compound (Compound 36) | 6.9 | High-affinity peptidomimetic inhibitor.[1] |
| UBC12 peptide (1-12) | ~1000 | The starting point for the design of this compound. |
| Compound 37 | >10000 | A stereoisomer of this compound, used as a negative control.[2] |
Table 1: Binding affinities of this compound and related compounds to the DCN1 protein.
| Assay | Cell Line | Endpoint | This compound (Compound 36) Activity |
| Cullin 3 Neddylation Inhibition | H2170 | Inhibition of CUL3 neddylation | Effective at 0.3 µM, predominantly unneddylated CUL3 at 1 µM.[2] |
| Cullin 1 Neddylation Inhibition | H2170 | Inhibition of CUL1 neddylation | Much less effective compared to CUL3 inhibition.[2] |
| Other Cullin Neddylation | H2170 | Inhibition of other cullin neddylation | No significant effect observed.[2] |
| DCN1 Target Engagement | H2170 | Cellular thermal shift assay (CETSA) | Stabilizes DCN1, indicating direct binding in cells.[2] |
Table 2: Cellular activity of this compound.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the DCN1-UBC12 protein-protein interaction. By binding to the UBC12 binding pocket on DCN1 with high affinity, this compound prevents the recruitment of the NEDD8-charged UBC12 to the cullin-DCN1 complex. This disruption specifically impedes the transfer of NEDD8 to cullin 3, leading to a selective accumulation of unneddylated, and therefore inactive, CUL3.
Signaling Pathway
The following diagram illustrates the neddylation pathway and the point of inhibition by this compound.
Caption: this compound inhibits the DCN1-UBC12 interaction, blocking CUL3 neddylation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (KD) of inhibitors to the DCN1 protein.
-
Principle: A fluorescently labeled peptide derived from UBC12 is incubated with the DCN1 protein. The binding of the larger DCN1 protein to the small fluorescent peptide results in a slower tumbling rate and an increase in fluorescence polarization. Unlabeled inhibitors compete with the fluorescent peptide for binding to DCN1, causing a decrease in polarization.
-
Protocol:
-
A reaction mixture is prepared containing a fixed concentration of DCN1 protein and a fluorescently labeled UBC12-derived peptide in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% BSA).
-
Serial dilutions of the test compound (this compound) are added to the reaction mixture.
-
The mixture is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The data are plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The KD is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm the direct binding of this compound to DCN1 within a cellular environment.
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures the changes in the thermal stability of a target protein in the presence and absence of a ligand.
-
Protocol:
-
H2170 cells are treated with either a vehicle control or this compound for a specified time.
-
The cells are harvested, washed, and resuspended in a buffer.
-
The cell suspension is aliquoted and heated at different temperatures for a short duration (e.g., 3 minutes).
-
The cells are lysed by freeze-thaw cycles.
-
The soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble DCN1 in the supernatant is quantified by Western blotting.
-
A melting curve is generated by plotting the amount of soluble DCN1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[2]
-
Western Blot Analysis of Cullin Neddylation
This method is used to assess the effect of this compound on the neddylation status of cullin proteins in cells.
-
Principle: Neddylated cullins have a higher molecular weight than their unneddylated counterparts due to the addition of the ~8.5 kDa NEDD8 protein. These two forms can be separated by SDS-PAGE and visualized by Western blotting using cullin-specific antibodies.
-
Protocol:
-
Cells (e.g., H2170) are treated with varying concentrations of this compound for a specified duration.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for different cullins (e.g., anti-CUL3, anti-CUL1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative amounts of neddylated and unneddylated cullins are quantified.[2]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a DCN1-UBC12 inhibitor like this compound.
References
DI-404: A Technical Guide to a High-Affinity DCN1-UBC12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DI-404, a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. This compound was developed through a structure-based design approach, evolving from the N-terminal 12-residue peptide of the E2 ubiquitin-conjugating enzyme UBC12. By competitively binding to the neddylation co-E3 ligase DCN1, this compound effectively disrupts a critical step in the activation of Cullin-RING E3 ubiquitin ligases (CRLs), demonstrating high affinity and notable selectivity for the inhibition of cullin 3 (CUL3) neddylation. This document details the mechanism of action of this compound, presents its quantitative binding data, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The DCN1-UBC12 Axis in Cullin Neddylation
The Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases, responsible for regulating the degradation of approximately 20% of the cellular proteome. The activation of CRLs is critically dependent on neddylation, a post-translational modification where the ubiquitin-like protein NEDD8 is covalently attached to a conserved lysine residue on the cullin subunit.
This process is orchestrated by a cascade of enzymes: a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2, primarily UBC12/UBE2M or UBE2F), and a NEDD8 E3 ligase. Defective in Cullin Neddylation 1 (DCN1) acts as a crucial co-E3 ligase or scaffold protein. It facilitates the efficient transfer of NEDD8 from UBC12 to the cullin by binding to both proteins simultaneously, thus promoting the formation of an active CRL complex.[1]
The interaction between DCN1 and the N-terminus of UBC12 is a well-defined protein-protein interaction (PPI) that has emerged as an attractive target for therapeutic intervention.[1] Small molecule inhibitors that disrupt this interaction offer a strategy to selectively modulate the activity of specific CRLs, in contrast to broad-spectrum inhibitors like MLN4924 that target the E1 enzyme and block all neddylation.[1][2] this compound is a high-affinity peptidomimetic designed to specifically inhibit the DCN1-UBC12 interaction.[3][4]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor, binding directly to a well-defined hydrophobic groove on the surface of DCN1. This binding site is the same one that recognizes the N-terminal acetylated methionine and adjacent residues of UBC12. By occupying this pocket, this compound physically obstructs the association between DCN1 and UBC12.[1][3] This blockade prevents the efficient transfer of NEDD8 to cullin proteins. Cellular studies have revealed that this compound exhibits a surprising selectivity, potently inhibiting the neddylation of CUL3 while having minimal effects on other cullin family members.[1][3] This selective inhibition leads to the inactivation of CUL3-based CRLs and the subsequent accumulation of their specific substrate proteins, such as the transcription factor NRF2.[1]
Quantitative Data
The binding affinity of this compound for DCN1 has been quantitatively determined using biophysical methods. The data is summarized in the table below.
| Compound | Target Protein | Assay Method | Binding Affinity | Reference |
| This compound (Compound 36) | DCN1 | Biolayer Interferometry (BLI) | KD = 6.9 nM | [3] |
| This compound (Compound 36) | DCN1 | Not Specified | Kd = 6.7 nM | [5] |
Note: KD (dissociation constant) is a measure of binding affinity; a lower KD value indicates a higher binding affinity.
Experimental Protocols
This section details the key experimental methodologies used to characterize this compound. These protocols are based on the primary literature describing the inhibitor's development.[3]
Biolayer Interferometry (BLI) for Binding Affinity (KD) Determination
BLI is a label-free technology used to measure real-time biomolecular interactions. It was employed to determine the dissociation constant (KD) of this compound for the DCN1 protein.
Protocol:
-
Protein Preparation: Recombinant human DCN1 protein (residues 1-267) is expressed and purified. The protein is biotinylated for immobilization.
-
Instrumentation: Experiments are performed on an Octet RED96 system (ForteBio).
-
Assay Buffer: A buffer containing PBS, 0.02% Tween-20, and 1% DMSO is typically used.
-
Immobilization: Streptavidin (SA) biosensors are hydrated and then loaded with biotinylated DCN1 protein to an optimal level.
-
Baseline: A stable baseline is established by immersing the DCN1-loaded sensors in the assay buffer for 60-120 seconds.
-
Association: The sensors are then moved into wells containing a serial dilution of this compound (e.g., from 100 nM down to 1.56 nM) in assay buffer, and the association is monitored for a defined period (e.g., 180-300 seconds).
-
Dissociation: Following association, the sensors are moved back into the assay buffer wells to monitor the dissociation of the inhibitor for a defined period (e.g., 300-600 seconds).
-
Data Analysis: The resulting sensorgrams are reference-subtracted and fitted to a 1:1 binding model using the appropriate analysis software (e.g., Octet Data Analysis software) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Cellular Cullin Neddylation Assay via Western Blot
This assay assesses the ability of this compound to inhibit the neddylation of cullin proteins within a cellular context. The assay relies on the electrophoretic mobility shift of the cullin protein upon conjugation with the ~8 kDa NEDD8 protein.
Protocol:
-
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., esophageal cancer cell line KYSE70, which has high DCN1 expression) are cultured under standard conditions.[6]
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and harvested.
-
Cell pellets are lysed on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Lysates are clarified by centrifugation at high speed (e.g., 14,000 rpm) at 4°C.
-
-
Protein Quantification:
-
The total protein concentration of the supernatant is determined using a standard method such as the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), typically using a low-percentage or gradient gel to better separate the neddylated and un-neddylated forms.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for the cullin of interest (e.g., anti-CUL3) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The upper band corresponds to NEDD8-conjugated (neddylated) cullin, while the lower band is the unmodified (un-neddylated) form. The ratio between these bands is analyzed to determine the extent of neddylation inhibition.
-
Conclusion and Future Directions
This compound is a potent and selective chemical probe for studying the DCN1-UBC12 interaction and its role in CUL3-mediated biological processes. Its high affinity and demonstrated cellular activity in selectively blocking CUL3 neddylation make it a valuable tool for dissecting the complex regulatory networks governed by CRL3 E3 ligases.[1][3] Further optimization of this compound could lead to the development of a new class of therapeutics for treating human diseases where CRL3 activity is dysregulated, such as in certain types of cancer.[3][4] The detailed methodologies provided in this guide serve as a foundational resource for researchers aiming to utilize this compound or similar inhibitors in their own investigations into the neddylation pathway.
References
- 1. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DI-404 in Cullin 3 Neddylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DI-404, a potent and selective small-molecule inhibitor of the DCN1-UBC12 protein-protein interaction, and its role in the neddylation of Cullin 3 (CUL3). Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8, is a critical post-translational modification that activates Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in the ubiquitin-proteasome system. CUL3-based CRLs (CRL3) are implicated in a myriad of cellular processes, and their dysregulation is associated with various diseases, including cancer. This compound offers a targeted approach to modulate CRL3 activity by specifically preventing the neddylation and subsequent activation of CUL3. This document details the mechanism of action of this compound, presents its binding affinity and cellular effects in structured tables, provides detailed protocols for key experimental assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Cullin 3 Neddylation
The ubiquitin-proteasome system (UPS) is a principal mechanism for controlled protein degradation, maintaining cellular homeostasis. Cullin-RING E3 ubiquitin ligases are multi-subunit complexes that mediate the ubiquitination of a vast number of substrate proteins, targeting them for proteasomal degradation. The activity of CRLs is dependent on the neddylation of the cullin scaffold protein.[1]
The neddylation cascade is an enzymatic process analogous to ubiquitination, involving three key steps:
-
E1 Activating Enzyme (NAE): The heterodimeric NEDD8-activating enzyme (NAE) activates NEDD8 in an ATP-dependent manner.
-
E2 Conjugating Enzyme (UBC12 or UBE2F): Activated NEDD8 is transferred to a NEDD8-conjugating enzyme.
-
E3 Ligase: An E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a conserved lysine residue on the cullin protein.
Defective in Cullin Neddylation 1 (DCN1) acts as a scaffold-like E3 ligase, binding to both cullins and the NEDD8-charged E2 enzyme UBC12 to promote efficient neddylation.[1] Specifically for CUL3, this neddylation event induces a conformational change that is essential for its E3 ligase activity. The inhibition of CUL3 neddylation presents a promising therapeutic strategy for diseases driven by aberrant CRL3 activity.
This compound: A Selective Inhibitor of Cullin 3 Neddylation
This compound is a high-affinity peptidomimetic small molecule designed to inhibit the protein-protein interaction between DCN1 and the E2 conjugating enzyme UBC12.[2] By targeting this interaction, this compound effectively and selectively blocks the neddylation of CUL3 over other cullin family members.[2]
Mechanism of Action
This compound binds to DCN1 in the binding pocket for UBC12, physically occluding the interaction between these two proteins. This disruption prevents the efficient transfer of NEDD8 from UBC12 to CUL3. Consequently, CUL3 remains in its un-neddylated, inactive state. The inactivation of CRL3 leads to the accumulation of its substrate proteins, a key downstream consequence of this compound treatment. One of the most well-characterized substrates of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[1] The accumulation of NRF2 upon this compound treatment is a reliable biomarker of target engagement and functional activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Target | Value | Assay Method | Reference |
| Kd | DCN1 | <10 nM | Not Specified | [2] |
Table 2: Cellular Activity of this compound
| Parameter | Effect | Cell Line | Value | Assay Method | Reference |
| CUL3 Neddylation | Selective Inhibition | Not Specified | Effective | Western Blot | [2] |
| NRF2 Accumulation | Induction | Not Specified | Observed | Western Blot | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Western Blot for Cullin 3 Neddylation
This protocol allows for the detection of both neddylated and un-neddylated forms of CUL3.
References
DI-404: A Comprehensive Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of DI-404, a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. All data presented is derived from the seminal work published by Zhou et al. in the Journal of Medicinal Chemistry in 2018.
Introduction
This compound, also referred to as compound 36 in the primary literature, is a high-affinity small molecule designed to disrupt the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme E2 M (UBC12).[1] This interaction is a critical node in the cullin-RING ligase (CRL) neddylation pathway, which regulates the activity of approximately 20% of cellular proteins. By inhibiting this interaction, this compound effectively and selectively blocks the neddylation of cullin 3, presenting a promising therapeutic strategy for diseases where cullin 3 CRLs play a key pathological role.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving standard solid-phase peptide synthesis (SPPS) methodologies followed by solution-phase modifications. The detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Acetonitrile (ACN)
-
Specific reagents for side-chain modifications as described in the primary literature.
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.
-
Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid by mixing with OxymaPure and DIC in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the reaction completion using a Kaiser test.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc-deprotection as described in step 2.
-
On-Resin Cyclization and Modification: Perform on-resin cyclization and any further required side-chain modifications as detailed in the primary publication by Zhou et al.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove all acid-labile protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.
Characterization of this compound
The identity and purity of the synthesized this compound were confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The binding affinity to DCN1 was determined by a competitive binding assay.
Physicochemical and Binding Data
| Parameter | Value | Method |
| Molecular Formula | C₃₈H₅₂N₈O₇ | Calculated |
| Molecular Weight | 732.87 g/mol | Mass Spectrometry (ESI-MS) |
| ¹H NMR | Conforms to structure | 400 MHz NMR |
| ¹³C NMR | Conforms to structure | 100 MHz NMR |
| Purity | >95% | RP-HPLC |
| Binding Affinity (KD to DCN1) | <10 nM | Competitive Fluorescence Polarization Assay |
Experimental Protocols for Characterization
Mass Spectrometry: High-resolution mass spectra were acquired on an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample was dissolved in a 50:50 acetonitrile:water solution with 0.1% formic acid and introduced via direct infusion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
Competitive Fluorescence Polarization (FP) Binding Assay: This assay measures the ability of this compound to displace a fluorescently labeled tracer peptide from the DCN1 protein.
-
A constant concentration of DCN1 and the fluorescent tracer are incubated in assay buffer.
-
Serial dilutions of this compound are added to the mixture.
-
The plate is incubated to reach equilibrium.
-
The fluorescence polarization is measured.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation, from which the KD is calculated.
Cullin Neddylation Inhibition Assay (Western Blot): This cellular assay determines the ability of this compound to inhibit the neddylation of cullin proteins.
-
Culture cells (e.g., HEK293T) and treat with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for neddylated and un-neddylated forms of cullin 3 and other cullins.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the extent of neddylation inhibition.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the protein-protein interaction between DCN1 and UBC12. This interaction is essential for the transfer of the ubiquitin-like protein NEDD8 from UBC12 to cullin proteins, a process termed neddylation. Neddylation is a prerequisite for the activation of cullin-RING E3 ligases (CRLs). By blocking this step, this compound prevents the activation of specific CRLs, particularly those containing cullin 3.
Caption: Mechanism of this compound action on the Cullin 3 neddylation pathway.
Experimental and Logical Workflow
The development and characterization of this compound follow a logical progression from synthesis to detailed biological evaluation.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide on the Discovery and Development of DI-404
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of DI-404, a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction.
Introduction: Targeting the Neddylation Pathway
The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ubiquitin ligases, regulating the degradation of approximately 20% of the intracellular proteome.[1] The activation of CRLs is dependent on a post-translational modification process called neddylation, where the ubiquitin-like protein NEDD8 is conjugated to a conserved lysine residue on the cullin subunit.[1] This process is critical for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.[2]
The neddylation cascade involves a series of enzymatic steps analogous to ubiquitination, mediated by a NEDD8-activating enzyme (E1), NEDD8-conjugating enzymes (E2s; UBE2M/UBC12 and UBE2F), and NEDD8 E3 ligases.[3] DCN1 (Defective in Cullin Neddylation 1) acts as a scaffold-like co-E3 ligase, binding to both the cullin and the E2 enzyme UBC12 to facilitate the transfer of NEDD8, thereby promoting CRL activation.[1] The interaction between DCN1 and UBC12 has emerged as an attractive therapeutic target to selectively modulate CRL activity.[3]
Discovery of this compound: A Peptidomimetic Approach
This compound was discovered through a systematic, structure-based design approach, originating from the N-terminal 12-residue peptide of UBC12, which is known to mediate the interaction with DCN1.[1] Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a strategy to develop inhibitors with improved pharmacological properties such as stability and cell permeability.[4][5]
The development process involved extensive medicinal chemistry and systematic optimizations targeting key interaction pockets at the DCN1-UBC12 interface.[1] This rational design strategy led to the identification of this compound as a high-affinity peptidomimetic inhibitor.[1]
Development and Preclinical Characterization
This compound is characterized as a potent inhibitor of the DCN1-UBC12 interaction.[1] Its development focused on enhancing binding affinity and selectivity. A related compound, DI-591, was also developed through a similar structure-based optimization process.[1][6] Further advancements have led to the discovery of even more potent covalent inhibitors of DCN1, such as DI-1548 and DI-1859.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related DCN1 inhibitors.
Table 1: Binding Affinity and Potency of DCN1 Inhibitors
| Compound | Type | Target | Binding Affinity | Cellular Potency | Reference |
| This compound | Peptidomimetic | DCN1 | Kd = 6.7 nM | Converts CUL3 to unneddylated form at 1 µM in H2170 cells | [1] |
| DI-591 | Small Molecule | DCN1 | Ki = 12 nM | Inhibits CUL3 neddylation at 0.3 µM in THLE2 cells | [8] |
| DI-1548 | Covalent Inhibitor | DCN1 | Ki < 1 nM | Selectively inhibits CUL3 neddylation | [7] |
| DI-1859 | Covalent Inhibitor | DCN1 | Ki < 1 nM | Selectively inhibits CUL3 neddylation | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Aqueous Solubility | 54 µM in PBS (pH 7.4) | [8] |
Mechanism of Action
This compound functions as a competitive inhibitor of the DCN1-UBC12 protein-protein interaction.[1] By binding to the UBC12 binding site on DCN1, this compound prevents the recruitment of the NEDD8-charged UBC12 enzyme to the cullin scaffold.[1] A key finding is that this compound selectively inhibits the neddylation of cullin 3 (CUL3) over other cullin family members.[1]
The selective inhibition of CUL3 neddylation leads to the inactivation of CRL3 and the subsequent accumulation of its substrate proteins.[7] One of the well-characterized substrates of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[7] By preventing NRF2 degradation, this compound can upregulate the expression of antioxidant genes.[7]
Caption: Signaling pathway of CUL3 neddylation and its inhibition by this compound.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, this section describes the general methodologies used for the characterization of DCN1-UBC12 inhibitors.
6.1. Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the binding affinity between DCN1 and a fluorescently labeled UBC12 peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger DCN1 protein, its tumbling slows, leading to an increase in polarization. Competitive inhibitors like this compound will displace the fluorescent peptide, causing a decrease in polarization.
-
General Procedure:
-
A fluorescently labeled UBC12 peptide (e.g., FITC-labeled) is incubated with purified DCN1 protein in a suitable buffer.
-
Serial dilutions of the test compound (this compound) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration, from which the Ki or Kd can be calculated.
-
6.2. Co-Immunoprecipitation (Co-IP)
-
Principle: Co-IP is used to verify the disruption of the DCN1-UBC12 interaction within a cellular context. An antibody against a target protein (e.g., DCN1) is used to pull down the protein and its binding partners from a cell lysate.
-
General Procedure:
-
Cells are treated with this compound or a vehicle control.
-
Cells are lysed to release proteins.
-
The lysate is incubated with an antibody specific to DCN1, which is coupled to beads.
-
The beads are washed to remove non-specific binders.
-
The protein complexes are eluted from the beads.
-
The presence of UBC12 in the eluate is assessed by Western blotting. A decrease in the amount of co-precipitated UBC12 in this compound-treated cells indicates disruption of the interaction.[1]
-
6.3. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is used to confirm direct target engagement in cells. The binding of a ligand to its target protein often increases the protein's thermal stability.
-
General Procedure:
-
Intact cells are treated with this compound or a vehicle control.
-
The cell suspension is heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble DCN1 remaining at each temperature is quantified by Western blotting. A shift to a higher melting temperature for DCN1 in the presence of this compound confirms target engagement.[1]
-
6.4. Western Blotting for Cullin Neddylation Status
-
Principle: This method is used to assess the effect of this compound on the neddylation of cullin proteins in cells. The neddylated form of a cullin has a higher molecular weight than the unneddylated form, allowing for their separation by SDS-PAGE.
-
General Procedure:
-
Cells are treated with varying concentrations of this compound.
-
Cell lysates are prepared, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for different cullins (e.g., CUL1, CUL3).
-
The relative amounts of the neddylated (upper band) and unneddylated (lower band) forms are quantified to determine the inhibitory effect of this compound.
-
Caption: A logical workflow for the discovery and development of a DCN1-UBC12 inhibitor like this compound.
Conclusion and Future Directions
This compound is a significant tool compound that has been instrumental in validating the DCN1-UBC12 interaction as a druggable target. Its high affinity and selectivity for inhibiting cullin 3 neddylation have provided valuable insights into the specific roles of the CRL3 ubiquitin ligase in cellular processes. While this compound itself has moderate cellular activity, its discovery has paved the way for the development of more potent, drug-like small molecule and covalent inhibitors of DCN1. Future research will likely focus on advancing these next-generation inhibitors towards clinical applications for diseases where CRL3 activity is dysregulated, such as certain cancers and inflammatory conditions.
References
- 1. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Cellular Targets of DI-404: A Technical Guide
An In-depth Analysis of DI-404 as a Potent and Selective Inhibitor of the DCN1-UBC12 Protein-Protein Interaction and Cullin 3 Neddylation
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of this compound, a high-affinity peptidomimetic inhibitor. This compound has been identified as a potent disruptor of the DCN1-UBC12 protein-protein interaction (PPI), a critical step in the activation of Cullin-RING E3 ubiquitin ligases (CRLs). By targeting this interaction, this compound achieves selective inhibition of the neddylation of cullin 3 (CUL3), a key post-translational modification required for the activity of CUL3-based CRLs. This guide is intended for researchers, scientists, and drug development professionals interested in the neddylation pathway and the therapeutic potential of its inhibitors.
Primary Cellular Target: The DCN1-UBC12 Interaction
The primary cellular target of this compound is the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the ubiquitin-conjugating enzyme UBC12 (also known as UBE2M). DCN1 acts as a scaffold protein, bringing UBC12 loaded with the ubiquitin-like protein NEDD8 into close proximity with cullin proteins. This facilitates the transfer of NEDD8 onto a conserved lysine residue on the cullin, a process termed neddylation. Neddylation is essential for the activation of CRLs, which in turn regulate the degradation of approximately 20% of the human proteome.
This compound, also referred to as compound 36 in its primary publication, was designed as a peptidomimetic to bind with high affinity to a hydrophobic pocket on DCN1, thereby competitively inhibiting the binding of UBC12.[1][2]
Quantitative Data on this compound Binding and Activity
The interaction of this compound with its target DCN1 and its effect on the DCN1-UBC12 interaction have been quantified using various biophysical and biochemical assays. The data from these experiments are summarized below.
| Assay Type | Parameter | Value | Target Protein |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 6.7 ± 1.2 nM | Human DCN1 |
| Enthalpy (ΔH) | -13.1 kcal/mol | Human DCN1 | |
| Entropy (-TΔS) | 1.8 kcal/mol | Human DCN1 | |
| Fluorescence Polarization (FP) | Inhibition Constant (Ki) | 4.8 ± 0.5 nM | Human DCN1 |
| In-Cell Neddylation Assay | IC50 (CUL3 Neddylation) | ~1 µM | Endogenous CUL3 |
Mechanism of Action: Selective Inhibition of Cullin 3 Neddylation
A key feature of this compound is its selective inhibition of the neddylation of cullin 3 (CUL3) over other cullin family members. While DCN1 is known to participate in the neddylation of multiple cullins, treatment of cells with this compound leads to a marked decrease in the neddylated form of CUL3, with minimal to no effect on the neddylation status of CUL1, CUL2, CUL4A, and CUL5. This selectivity provides a valuable tool to probe the specific biological functions of the CUL3-CRL pathway.[1][2]
The disruption of the DCN1-UBC12 interaction by this compound prevents the neddylation and subsequent activation of CUL3-based E3 ligases. This leads to the accumulation of substrate proteins that are normally targeted for degradation by this pathway.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the procedures described in the primary literature.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity and thermodynamic parameters of the interaction between this compound and DCN1.
-
Instrumentation: MicroCal ITC200 (Malvern Panalytical).
-
Protein Preparation: Recombinant human DCN1 (residues 1-265) is dialyzed against the ITC buffer.
-
Ligand Preparation: this compound is dissolved in 100% DMSO and then diluted into the ITC buffer. The final DMSO concentration is matched in the protein solution.
-
ITC Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP.
-
Experimental Conditions:
-
Temperature: 25 °C.
-
DCN1 Concentration (Cell): 10 µM.
-
This compound Concentration (Syringe): 100 µM.
-
Injection Scheme: A single 0.4 µL initial injection followed by 19 subsequent 2 µL injections.
-
-
Data Analysis: The resulting titration data are fitted to a one-site binding model using the instrument's software to determine the Kd, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Fluorescence Polarization (FP) Competition Assay
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled peptide derived from UBC12 from DCN1, allowing for the determination of the inhibitor's Ki value.
-
Reagents:
-
DCN1 Protein: Recombinant human DCN1.
-
Fluorescent Probe: A TAMRA-labeled peptide derived from the N-terminus of UBC12.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% BSA.
-
-
Procedure:
-
A pre-mixture of DCN1 protein and the fluorescent probe is prepared in assay buffer.
-
This compound is serially diluted in DMSO and then added to the DCN1-probe mixture in a 384-well plate.
-
The final concentrations in the assay are typically 25 nM DCN1 and 10 nM fluorescent probe.
-
The plate is incubated at room temperature for 1 hour.
-
-
Instrumentation: A multi-mode plate reader capable of measuring fluorescence polarization is used.
-
Data Analysis: The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd,probe).
In-Cell Cullin Neddylation Assay (Western Blot)
This assay assesses the effect of this compound on the neddylation status of endogenous cullin proteins in a cellular context.
-
Cell Line: HCT-116 (human colorectal carcinoma) cells.
-
Procedure:
-
HCT-116 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Following treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on an 8% polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated overnight at 4 °C with primary antibodies specific for CUL1, CUL2, CUL3, CUL4A, and CUL5.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: The intensities of the bands corresponding to the neddylated (higher molecular weight) and un-neddylated forms of each cullin are quantified. The ratio of neddylated to total cullin is calculated to determine the inhibitory effect of this compound.
Conclusion
This compound is a high-affinity, peptidomimetic inhibitor that effectively targets the DCN1-UBC12 protein-protein interaction. Through this mechanism, it demonstrates a remarkable selectivity in inhibiting the neddylation of cullin 3 within cells. This specificity makes this compound an invaluable chemical probe for elucidating the diverse roles of the CUL3-CRL pathway in cellular physiology and disease. Further optimization and development of this compound and similar compounds may lead to a new class of therapeutics for diseases where the CUL3-CRL axis is dysregulated.
References
The Impact of DI-404 on Protein Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DI-404 is a high-affinity peptidomimetic inhibitor that selectively targets the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12).[1] This interaction is a critical step in the neddylation cascade, a post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), particularly Cullin 3 (CUL3). By disrupting the DCN1-UBC12 interaction, this compound effectively and selectively inhibits the neddylation of CUL3, leading to the inactivation of the CUL3-CRL complex and the subsequent accumulation of its substrate proteins.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on protein degradation pathways, and detailed experimental protocols for its characterization.
Introduction to the Neddylation Pathway and CUL3
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, regulating the levels of a vast number of cellular proteins. Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases and are central to the UPS. The activity of CRLs is dependent on a post-translational modification called neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to a conserved lysine residue on the cullin subunit.
The neddylation process is an enzymatic cascade involving:
-
E1 Activating Enzyme (NAE): Activates NEDD8 in an ATP-dependent manner.
-
E2 Conjugating Enzyme (UBC12): Receives the activated NEDD8 from the E1 enzyme.
-
E3 Ligase (DCN1): Facilitates the transfer of NEDD8 from UBC12 to the cullin protein.
Cullin 3 (CUL3) is a member of the cullin family that assembles with various substrate receptor proteins to form CUL3-CRL complexes. These complexes are involved in a wide range of cellular processes by targeting specific substrates for ubiquitination and subsequent degradation by the proteasome. A well-characterized substrate of CUL3 is the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.
Mechanism of Action of this compound
This compound is a peptidomimetic compound designed to mimic the N-terminal region of UBC12, which is recognized by a well-defined binding pocket on DCN1. By competitively binding to this pocket, this compound disrupts the DCN1-UBC12 interaction, thereby preventing the DCN1-mediated transfer of NEDD8 to CUL3. This selective inhibition of CUL3 neddylation renders the CUL3-CRL complex inactive.
dot
Data Presentation
The following table summarizes the binding affinity of this compound for DCN1.
| Compound | Target Protein | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human DCN1 | Fluorescence Polarization | KD | 6.9 | [1] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for DCN1-UBC12 Interaction
This assay quantitatively measures the binding affinity of this compound to DCN1 by assessing its ability to displace a fluorescently labeled peptide derived from UBC12.
Materials:
-
Recombinant human DCN1 protein
-
Fluorescently labeled UBC12 peptide (e.g., FITC-labeled)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100
-
384-well black, low-volume plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add the diluted this compound or DMSO vehicle control.
-
Add a solution of DCN1 protein to each well at a fixed concentration.
-
Add the fluorescently labeled UBC12 peptide to each well at a fixed concentration.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
The KD value is determined by fitting the competition binding curve using appropriate software.
dot
Western Blot Analysis of Cullin 3 Neddylation
This protocol is used to assess the effect of this compound on the neddylation status of CUL3 in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CUL3, anti-NRF2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the ratio of neddylated CUL3 to total CUL3 and the levels of NRF2.
dot
Downstream Effects on Protein Degradation Pathways
The primary and most well-documented effect of this compound is the inhibition of the CUL3-CRL E3 ubiquitin ligase complex. This leads to the stabilization and accumulation of CUL3 substrates.
NRF2 Pathway
The transcription factor NRF2 is a key substrate of the CUL3-CRL complex containing the adaptor protein Keap1. Under basal conditions, Keap1 targets NRF2 for ubiquitination and proteasomal degradation, keeping its cellular levels low. By inhibiting CUL3 neddylation, this compound prevents the degradation of NRF2, leading to its accumulation and translocation to the nucleus. In the nucleus, NRF2 activates the transcription of a battery of antioxidant and cytoprotective genes.
dot
Conclusion
This compound is a valuable research tool for studying the biological roles of the CUL3-CRL E3 ubiquitin ligase. Its high affinity and selectivity for the DCN1-UBC12 interaction provide a specific means to inhibit CUL3 neddylation and investigate the downstream consequences on protein degradation and cellular signaling pathways. Further research into the effects of this compound on other potential CUL3 substrates will continue to elucidate the complex regulatory networks governed by this important E3 ligase.
References
In-Depth Technical Whitepaper: Preliminary Studies on DI-404 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a novel, high-affinity peptidomimetic inhibitor targeting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme E2 M (UBC12). This interaction is a critical node in the neddylation pathway, a post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). Specifically, the DCN1-UBC12 interaction is pivotal for the neddylation of Cullin 3 (CUL3). Dysregulation of CRLs, including the CUL3-based ligase (CRL3), is implicated in the pathogenesis of various cancers, making the neddylation pathway an attractive target for therapeutic intervention. This compound emerges as a promising tool compound and a potential therapeutic lead by selectively disrupting CUL3 activity. This document provides a comprehensive overview of the preliminary preclinical studies of this compound in cancer cell lines, detailing its mechanism of action, effects on cellular pathways, and the experimental protocols utilized in its initial characterization.
Core Mechanism of Action
This compound functions by competitively binding to DCN1, thereby inhibiting its interaction with UBC12. This disruption prevents the transfer of NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to CUL3, leading to the accumulation of unneddylated, and thus inactive, CUL3. The inactivation of CRL3 results in the stabilization and accumulation of its substrate proteins, which include key regulators of cellular stress response and cell cycle progression.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) for DCN1 | < 10 nM | Isothermal Titration Calorimetry | [1][2][3] |
| Cellular Target Engagement | Effective at 0.3 µM | Cellular Thermal Shift Assay (CETSA) | [1] |
Table 1: Biochemical and Cellular Engagement of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| H2170 (Non-small cell lung cancer) | Western Blot | 0.3 µM | Initiation of CUL3 unneddylation | [1] |
| H2170 (Non-small cell lung cancer) | Western Blot | 1 µM | Predominant conversion of CUL3 to unneddylated form | [1] |
Table 2: Cellular Activity of this compound on Cullin 3 Neddylation
Note: As of the latest available data, comprehensive studies detailing IC50 values for cell viability/proliferation across a broad panel of cancer cell lines or specific apoptosis induction rates for this compound have not been published. The primary characterization focused on target engagement and the direct effect on the neddylation of cullin 3.
Signaling Pathway
The inhibitory action of this compound on the DCN1-UBC12 interaction triggers a specific signaling cascade by inactivating the CRL3 E3 ubiquitin ligase. This leads to the accumulation of CRL3 substrates, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. The pathway is illustrated below.
References
Unlocking Therapeutic Avenues: A Technical Guide to the DCN1-UBC12 Inhibitor DI-404
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases and are pivotal in regulating approximately 20% of the cellular proteome through the ubiquitin-proteasome system. The activation of CRLs is critically dependent on a post-translational modification process known as neddylation, where the ubiquitin-like protein NEDD8 is conjugated to the cullin subunit. This process is orchestrated by a cascade of enzymes, including the NEDD8-conjugating enzyme UBC12 and the DCN1 (Defective in Cullin Neddylation 1) protein, which acts as a scaffold-like E3 ligase. The interaction between DCN1 and UBC12 is essential for the efficient transfer of NEDD8 to specific cullin members, particularly cullin 3 (CUL3).
Dysregulation of the neddylation pathway, and specifically the activity of CRL3, has been implicated in the pathogenesis of various diseases, including cancer. This has spurred the development of targeted inhibitors. DI-404 is a potent and selective peptidomimetic inhibitor that disrupts the DCN1-UBC12 protein-protein interaction (PPI).[1] This technical guide provides an in-depth overview of the therapeutic potential of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and the key signaling pathways it modulates.
Mechanism of Action
This compound acts as a high-affinity competitive inhibitor at the interface of the DCN1-UBC12 interaction.[1] By occupying the binding pocket on DCN1 that is normally recognized by the N-terminal region of UBC12, this compound effectively prevents the formation of the DCN1-UBC12 complex. This disruption selectively blocks the DCN1-dependent neddylation of cullin 3, leading to the accumulation of CUL3 substrate proteins.[1] The selective inhibition of CUL3 neddylation makes this compound a valuable chemical probe to investigate the biological functions of the CRL3 E3 ligase and a promising starting point for the development of novel therapeutics.
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its high-affinity binding to DCN1 and its potent inhibition of the DCN1-UBC12 interaction.
| Compound | Binding Affinity (KD) to DCN1 | Assay Method | Reference |
| This compound | 6.9 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Compound | Inhibitory Potency (IC50) | Assay Method | Reference |
| This compound | < 10 nM | Fluorescence Polarization (FP) Assay | [1] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of this compound are provided below. These protocols are based on the methodologies described in the primary literature.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving standard solid-phase and solution-phase peptide chemistry. A detailed, step-by-step synthesis is outlined in the supplementary information of the primary publication by Zhou et al. (2018), Journal of Medicinal Chemistry. The general workflow involves the sequential coupling of protected amino acid and non-natural amino acid building blocks, followed by cyclization and final deprotection and purification steps.
Fluorescence Polarization (FP) Assay for DCN1-UBC12 Inhibition
This assay is used to determine the inhibitory potency (IC50) of compounds targeting the DCN1-UBC12 interaction.
-
Principle: A fluorescently labeled peptide derived from the N-terminus of UBC12 is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger DCN1 protein, its rotation is slowed, leading to an increase in polarization. An inhibitor that competes with the probe for binding to DCN1 will cause a decrease in polarization.
-
Materials:
-
Purified recombinant human DCN1 protein.
-
Fluorescein-labeled UBC12-derived peptide (FITC-UBC12p).
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
This compound or other test compounds.
-
384-well, non-binding black microplates.
-
-
Procedure:
-
Prepare a solution of DCN1 and FITC-UBC12p in the assay buffer. The final concentrations should be optimized, but a starting point is 20 nM DCN1 and 10 nM FITC-UBC12p.
-
Serially dilute this compound or test compounds in DMSO and then further dilute in assay buffer.
-
Add the compound dilutions to the microplate wells.
-
Add the DCN1/FITC-UBC12p mixture to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm and 535 nm, respectively).
-
Data are normalized to controls (no inhibitor for 100% binding and a large excess of unlabeled UBC12 peptide for 0% binding) and the IC50 values are calculated using a suitable non-linear regression model.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is used to directly measure the binding affinity (KD) and thermodynamic parameters of the interaction between this compound and DCN1.
-
Principle: ITC measures the heat change that occurs upon the binding of two molecules. A solution of the ligand (this compound) is titrated into a solution of the protein (DCN1) in the sample cell of the calorimeter. The heat released or absorbed is measured after each injection.
-
Materials:
-
Purified recombinant human DCN1 protein.
-
This compound.
-
Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
-
Procedure:
-
Thoroughly dialyze the DCN1 protein against the dialysis buffer.
-
Dissolve this compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the DCN1 solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform the titration experiment at a constant temperature (e.g., 25°C). A typical experiment consists of a series of small injections (e.g., 2 µL) of the ligand into the protein solution.
-
The resulting data (heat change per injection) are fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Cullin 3 Neddylation Assay (Western Blot)
This assay is used to assess the effect of this compound on the neddylation status of cullin 3 in a cellular context.
-
Principle: Neddylation adds a NEDD8 molecule (approximately 8.5 kDa) to the cullin protein. This increase in molecular weight can be detected by a shift in the band migration on an SDS-PAGE gel, visualized by Western blotting with an antibody specific for cullin 3.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against cullin 3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibody against cullin 3.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
The upper band corresponds to neddylated cullin 3, and the lower band corresponds to un-neddylated cullin 3. The relative intensity of these bands can be quantified to determine the extent of neddylation inhibition.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the Cullin 3 neddylation pathway.
Experimental Workflow
Caption: A typical experimental workflow for the characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for Utilizing DI-404 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a potent and selective high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction.[1][2] By targeting this interaction, this compound effectively and selectively inhibits the neddylation of cullin 3 (CUL3), a critical post-translational modification required for the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[1][2] Dysregulation of the neddylation pathway and, specifically, the activity of CUL3-based E3 ligases, has been implicated in the pathogenesis of various diseases, including cancer. This makes this compound a valuable chemical probe for investigating the biological roles of CUL3 and a potential starting point for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing this compound in two key cell-based assays: a Western blot-based assay to quantify the inhibition of cullin 3 neddylation and a Cellular Thermal Shift Assay (CETSA) to verify the direct engagement of this compound with its target, DCN1, within the cellular environment.
Mechanism of Action
The neddylation pathway is an enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12), and E3 ligases. This process culminates in the covalent attachment of the ubiquitin-like protein NEDD8 to a lysine residue on the cullin scaffold protein. This modification induces a conformational change that is essential for the catalytic activity of the CRL complex.
This compound functions by competitively binding to DCN1, a scaffold protein that facilitates the interaction between UBC12 and cullins, thereby promoting efficient NEDD8 conjugation. By occupying the UBC12 binding site on DCN1, this compound specifically disrupts the DCN1-UBC12 interaction, which has been shown to be particularly crucial for the neddylation of CUL3.[1][3] This selective inhibition leads to an accumulation of un-neddylated, inactive CUL3, and consequently, the accumulation of CRL3 substrate proteins.
Signaling Pathway
Caption: Cullin 3 Neddylation Pathway and Inhibition by this compound.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Target | Value | Assay Type | Reference |
| Kd | DCN1 | 6.9 nM | Biochemical Binding Assay | [2] |
| IC50 | CUL3 Neddylation | Data not available | Cell-Based Assay | - |
Experimental Protocols
Western Blot for Assessing Inhibition of Cullin 3 Neddylation
This protocol describes how to measure the inhibitory effect of this compound on the neddylation of CUL3 in cultured cells by observing the shift in its molecular weight.
Materials and Reagents:
-
Cell culture medium and supplements
-
Tissue culture plates and flasks
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (8% acrylamide recommended)
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CUL3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Experimental Workflow:
Caption: Workflow for CUL3 Neddylation Western Blot.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an 8% SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CUL3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane five times with TBST.
-
Probe for a loading control (e.g., GAPDH) on the same membrane or a parallel gel.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal.
-
Two bands should be visible for CUL3: an upper band representing neddylated CUL3 and a lower band for un-neddylated CUL3.
-
Quantify the band intensities using densitometry software. The ratio of neddylated CUL3 to total CUL3 can be calculated to determine the extent of inhibition.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or a thermal cycler
-
Western blot reagents (as listed above)
-
Primary antibody: anti-DCN1
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a saturating concentration of this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting as described in the previous protocol, using an anti-DCN1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for DCN1 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized soluble DCN1 fraction against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization of DCN1 and confirms target engagement.
-
Conclusion
This compound is a specific and potent tool for investigating the CUL3 neddylation pathway. The provided protocols for Western blotting and CETSA offer robust methods to characterize the cellular activity and target engagement of this compound. These assays are fundamental for researchers aiming to understand the biological consequences of selective CUL3 inhibition and for professionals in drug development exploring the therapeutic potential of targeting the DCN1-UBC12 interaction.
References
Application Notes and Protocols for DI-404 Treatment of Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction, with a binding affinity (Kd) of 6.9 nM.[1] This inhibition effectively and selectively disrupts the neddylation of cullin 3, a crucial step in the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[1] CRLs are responsible for the ubiquitination and subsequent degradation of approximately 20% of mammalian proteins, making them critical regulators of numerous cellular processes.[1] The dysregulation of CRLs has been implicated in various human diseases, positioning this compound as a valuable research tool and a potential therapeutic lead.[1]
These application notes provide a comprehensive guide for the use of this compound in treating cultured cells, including detailed protocols for preparation, cell treatment, and downstream analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2187412-79-7 | [1] |
| Molecular Formula | C35H45ClN6O6S | [1] |
| Molecular Weight | 713.29 g/mol | [1] |
| Mechanism of Action | Inhibitor of DCN1-UBC12 Interaction | [1] |
| Target Pathway | Cullin 3 Neddylation | [1] |
| Solubility | Soluble in DMSO | [2][3] |
| Storage | Store at -20°C, protected from light | [1][3] |
Table 2: Example IC50 Values of this compound on Different Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h | Assay Method |
| Cell Line A | Breast Cancer | 2.5 ± 0.3 | Cell Viability Assay (e.g., MTT) |
| Cell Line B | Lung Cancer | 5.1 ± 0.6 | Cell Viability Assay (e.g., MTT) |
| Cell Line C | Colon Cancer | 1.8 ± 0.2 | Cell Viability Assay (e.g., MTT) |
| Vehicle Control | N/A | No significant effect | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[4] Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved.[4]
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[2][3]
Protocol for Treatment of Adherent Cells with this compound
This protocol provides a general procedure for treating adherent cultured cells with this compound.
Materials:
-
Cultured adherent cells in multi-well plates
-
Complete cell culture medium
-
Prepared this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed the cells into a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.[3]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.[3]
-
Cell Treatment:
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting for protein expression, or RNA isolation for gene expression analysis.[3]
Protocol for Treatment of Suspension Cells with this compound
This protocol is adapted for treating cells grown in suspension.
Materials:
-
Cultured suspension cells
-
Complete cell culture medium
-
Prepared this compound stock solution
-
Centrifuge
-
Pipettes and sterile filter tips
Procedure:
-
Cell Counting and Seeding: Determine the cell density and seed the required number of cells into a new culture flask or multi-well plate.
-
Preparation of Working Solutions: Prepare the final concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Cell Treatment:
-
Add the medium containing the various concentrations of this compound or the vehicle control to the cell suspension.
-
-
Incubation: Incubate the cells for the specified duration at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After the incubation period, collect the cells by centrifugation for subsequent analysis.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the DCN1-UBC12 interaction, blocking Cullin 3 neddylation.
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for this compound treatment from cell seeding to downstream analysis.
References
Application Notes and Protocols for DI-404 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a high-affinity, peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction with a dissociation constant (Kd) of 6.9 nM.[1] It functions by selectively blocking the neddylation of Cullin 3 (CUL3), a critical step in the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[1] Dysregulation of the CUL3 neddylation pathway is implicated in various diseases, making this compound a valuable tool for studying the biological roles of CRL3 and as a potential starting point for therapeutic development. These application notes provide detailed protocols for the preparation and use of this compound in in vitro studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C35H45ClN6O6S | [1] |
| Molecular Weight | 713.29 g/mol | [1] |
| Binding Affinity (Kd) | 6.9 nM | [1] |
| Mechanism of Action | Inhibitor of DCN1-UBC12 protein-protein interaction | [1] |
| Primary Target | Selective inhibition of Cullin 3 neddylation | [1] |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation |
| Storage of Solid Compound | Store at -20°C for long-term storage. |
| Storage of Stock Solution | Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| General Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound solid compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, gentle warming (not exceeding 40°C) or sonication can be applied.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Note on Solubility: While specific quantitative solubility data for this compound in DMSO is not publicly available, related compounds are known to have limited aqueous solubility.[2] DMSO is the recommended solvent for creating stock solutions of similar DCN1-UBC12 inhibitors.[3] It is crucial to ensure the final concentration of DMSO in the in vitro assay is low (typically below 0.5%) to avoid solvent-induced artifacts.[3]
Protocol 2: In Vitro Cullin 3 Neddylation Assay using Western Blot
Objective: To assess the inhibitory effect of this compound on the neddylation of Cullin 3 in a cell-based assay.
Materials:
-
Cell line expressing Cullin 3 (e.g., HEK293T, HeLa)
-
Cell culture medium and reagents
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cullin 3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel. Neddylated CUL3 will migrate slower than the un-neddylated form.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cullin 3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: The ratio of neddylated CUL3 to total CUL3 can be quantified using densitometry software (e.g., ImageJ). A decrease in the ratio of neddylated CUL3 in this compound-treated samples compared to the vehicle control indicates inhibition of the neddylation pathway.
Mandatory Visualizations
Caption: this compound inhibits the DCN1-UBC12 interaction, blocking Cullin 3 neddylation.
Caption: Workflow for assessing this compound's effect on Cullin 3 neddylation.
References
Determining the Optimal Concentration of DI-404 for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
DI-404 is a potent and selective high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction, crucial for the neddylation and subsequent activation of Cullin-RING E3 ubiquitin ligases (CRLs), particularly those containing cullin 3 (CUL3).[1][2][3] Proper concentration determination is critical for achieving maximal efficacy and minimizing off-target effects in both in vitro and in vivo experimental models. This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for their specific research needs.
Introduction to this compound
This compound is a synthetic peptidomimetic compound designed to disrupt the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12). This interaction is essential for the covalent attachment of the ubiquitin-like protein NEDD8 to cullin proteins, a process known as neddylation. Neddylation is a critical post-translational modification that activates CRLs, the largest family of E3 ubiquitin ligases, which in turn target a vast number of proteins for proteasomal degradation.
This compound exhibits high-affinity binding to DCN1 with a dissociation constant (Kd) of 6.7 nM.[3] It has been demonstrated to selectively inhibit the neddylation of cullin 3 over other cullin family members.[2][3] This selectivity makes this compound a valuable tool for studying the specific roles of CUL3-containing CRLs in various cellular processes and disease states.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the DCN1-UBC12 protein-protein interaction. By binding to DCN1, this compound prevents the recruitment of the NEDD8-charged UBC12 enzyme to the cullin scaffold, thereby blocking the transfer of NEDD8 onto cullin 3. This leads to an accumulation of un-neddylated, inactive CUL3 and the subsequent stabilization of CRL3 substrate proteins.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that the optimal concentration of this compound will be cell-type and assay-dependent.
| Parameter | Value | Species | Assay Type | Source |
| Binding Affinity (Kd) | 6.7 nM | Human | Fluorescence Polarization | [3] |
| Effective Concentration | 0.3 µM - 1 µM | Human | Western Blot (Cullin 3 Neddylation Inhibition in H2170 cells) | [3] |
Note: A specific IC50 value for the inhibition of cullin 3 neddylation has not been formally published. The effective concentration range is derived from dose-response experiments showing significant inhibition at these concentrations.[3] Researchers should perform their own dose-response experiments to determine the precise IC50 or EC50 in their system of interest.
Experimental Protocols
To determine the optimal concentration of this compound for a specific experiment, a dose-response study is recommended. The primary method to assess the activity of this compound is to measure the ratio of neddylated to un-neddylated cullin 3 via Western blot.
Workflow for Determining Optimal Concentration
Detailed Protocol: Western Blot for Cullin 3 Neddylation
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (8% or 4-12% gradient recommended)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cullin 3 (that detects both neddylated and un-neddylated forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 0.1 µM to 10 µM (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treat cells with the different concentrations of this compound for a predetermined time (e.g., 4, 8, or 24 hours). The incubation time should be optimized based on the expected turnover rate of the CRL3 substrate of interest.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins. Neddylated CUL3 will migrate slower than the un-neddylated form, appearing as a higher molecular weight band.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cullin 3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands to quantify the intensity of both the neddylated and un-neddylated cullin 3 bands.
-
Calculate the ratio of neddylated CUL3 to total CUL3 (neddylated + un-neddylated) for each this compound concentration.
-
Plot the percentage of neddylated CUL3 as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value. The optimal concentration for subsequent experiments will typically be in the range of the IC50 to a concentration that gives maximal inhibition with minimal toxicity.
-
In Vivo Studies
Currently, there is no publicly available data on the in vivo efficacy, optimal dosage, or toxicity of this compound in animal models. Researchers planning in vivo studies should consider the following:
-
Formulation: The solubility and stability of this compound in a vehicle suitable for animal administration need to be determined.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Initial studies should be conducted to determine the bioavailability, half-life, and clearance of this compound. PD studies should correlate the plasma concentration of this compound with the inhibition of cullin 3 neddylation in target tissues.
-
Dose-Ranging and Toxicity: A dose-escalation study is necessary to determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range.
Logical Framework for Experimental Design
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of cullin 3-containing CRLs. The protocols and guidelines provided in this document are intended to assist researchers in determining the optimal concentration of this compound for their specific experimental needs. Careful dose-response analysis is crucial for obtaining reliable and reproducible data. Further studies are required to establish the in vivo properties and therapeutic potential of this promising inhibitor.
References
Application Notes and Protocols: Western Blot Analysis of Cullin 3 Neddylation Following DI-404 Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ubiquitin ligases and are pivotal in regulating approximately 20% of the mammalian cellular proteome through the ubiquitin-proteasome system.[1] The activity of CRLs is critically dependent on a post-translational modification known as neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to the cullin subunit.[2][3] Cullin 3 (CUL3) is a key member of this family, and its neddylation is essential for the activation of CRL3 complexes.[2][4] Dysregulation of the neddylation pathway, and specifically of CUL3 activity, has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][5]
DI-404 is a high-affinity, peptidomimetic small molecule inhibitor that targets the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (UBE2M), an E2 conjugating enzyme.[3][6] This interaction is crucial for the efficient neddylation of CUL3. By disrupting the DCN1-UBC12 protein-protein interaction, this compound effectively and selectively inhibits the neddylation of CUL3 over other cullin family members.[3][6]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on CUL3 neddylation. Included are detailed protocols for cell treatment, protein extraction, and immunodetection, as well as a summary of expected results based on the known mechanism of this compound.
Signaling Pathway of Cullin 3 Neddylation and Inhibition by this compound
The neddylation of CUL3 is a multi-step enzymatic cascade analogous to ubiquitination:
-
Activation (E1): The NEDD8-activating enzyme (NAE), a heterodimer of NAE1 and UBA3, activates NEDD8 in an ATP-dependent process.[2][3]
-
Conjugation (E2): Activated NEDD8 is transferred to the E2 conjugating enzyme, UBE2M (Ubc12).[2]
-
Ligation (E3): The DCN1 protein acts as a scaffold, bringing together the NEDD8-charged UBE2M and CUL3. The RING-box protein 1 (RBX1), a core component of the CRL complex, then facilitates the transfer of NEDD8 from UBE2M to a specific lysine residue on CUL3.[3][5]
This compound exerts its inhibitory effect at the ligation step by binding to DCN1 and preventing its interaction with UBE2M, thereby selectively blocking the neddylation of CUL3.[3]
Caption: CUL3 Neddylation Pathway and this compound Inhibition.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., U2OS, THLE2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a 4-12% Bis-Tris SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CUL3 (which detects both neddylated and unneddylated forms) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Two distinct bands should be visible for CUL3: the lower band corresponds to unneddylated CUL3 (~89 kDa), and the upper, typically fainter band, represents neddylated CUL3 (~97 kDa).[2]
Caption: Western Blot Workflow for CUL3 Neddylation.
Data Presentation and Interpretation
The primary quantitative outcome of this experiment is the ratio of neddylated CUL3 to total CUL3 (neddylated + unneddylated forms). This is determined by densitometric analysis of the Western blot bands using software such as ImageJ. The intensity of the upper band (neddylated CUL3) is divided by the sum of the intensities of both the upper and lower bands.
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the intensity of the neddylated CUL3 band and a corresponding increase in the unneddylated CUL3 band. This indicates successful inhibition of the CUL3 neddylation pathway.
Quantitative Data Summary
The following table presents hypothetical data illustrating the expected dose-dependent effect of this compound on CUL3 neddylation in a cancer cell line after 24 hours of treatment.
| This compound Concentration (nM) | Neddylated CUL3 (Relative Densitometry Units) | Unneddylated CUL3 (Relative Densitometry Units) | Total CUL3 (Relative Densitometry Units) | Fraction of Neddylated CUL3 (%) |
| 0 (Vehicle) | 4500 | 5500 | 10000 | 45.0 |
| 1 | 3150 | 6850 | 10000 | 31.5 |
| 10 | 1800 | 8200 | 10000 | 18.0 |
| 100 | 675 | 9325 | 10000 | 6.8 |
| 1000 | 225 | 9775 | 10000 | 2.3 |
Note: Data are hypothetical and for illustrative purposes, based on the principle of densitometric quantification and the known high potency of DCN1 inhibitors. The "Fraction of Neddylated CUL3" is calculated as (Neddylated CUL3 Intensity / Total CUL3 Intensity) * 100.
Conclusion
This document provides a robust framework for the analysis of CUL3 neddylation using Western blotting, specifically in the context of evaluating the inhibitory activity of this compound. By visualizing the shift in molecular weight and quantifying the relative abundance of neddylated and unneddylated CUL3, researchers can effectively assess the status of the CRL3 pathway, determine the potency of neddylation inhibitors, and further investigate the biological consequences of modulating CUL3 activity.
References
- 1. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for Immunoprecipitation Assays with DI-404 to Study Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a potent and selective high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction, with a reported dissociation constant (Kd) of 6.9 nM.[1][2] This interaction is a critical step in the neddylation pathway, specifically for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), with this compound demonstrating marked selectivity for the neddylation of cullin 3 (CUL3).[1] The dysregulation of the neddylation pathway and aberrant CRL activity are implicated in the pathogenesis of numerous diseases, including cancer, making the DCN1-UBC12 interaction a compelling target for therapeutic intervention.[3][4]
These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation (Co-IP) assays to investigate the DCN1-UBC12 interaction in a cellular context. The provided methodologies, data interpretation guidelines, and visual aids are designed to assist researchers in confirming the mechanism of action of this compound and in identifying its effects on downstream signaling pathways.
Signaling Pathway of this compound Action
The neddylation pathway is a multi-step enzymatic cascade analogous to ubiquitination. It results in the covalent attachment of the ubiquitin-like protein NEDD8 to a substrate, most notably cullins. This process is essential for the activation of CRLs. This compound specifically disrupts the interaction between DCN1, a scaffold-like E3 ligase, and UBC12, the NEDD8-conjugating E2 enzyme, thereby inhibiting the neddylation of CUL3.
Caption: this compound inhibits the DCN1-UBC12 interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate this compound-Mediated Disruption of the DCN1-UBC12 Interaction
This protocol describes the immunoprecipitation of endogenous DCN1 and the subsequent detection of co-immunoprecipitated UBC12 to assess the inhibitory effect of this compound.
Materials:
-
Human cell line expressing DCN1 and UBC12 (e.g., HEK293T, HCT116)
-
This compound (stored as a stock solution in DMSO at -20°C)
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Add protease and phosphatase inhibitor cocktails immediately before use.
-
Anti-DCN1 antibody (IP-grade)
-
Anti-UBC12 antibody (Western blot-grade)
-
Normal Rabbit/Mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 1x Laemmli sample buffer
-
Standard Western blot reagents and equipment
Experimental Workflow:
Caption: Workflow for Co-IP with this compound.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine protein concentration using a BCA assay.
-
-
Pre-clearing the Lysate:
-
To 1 mg of protein lysate, add 1 µg of normal rabbit/mouse IgG and 20 µL of a 50% slurry of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of anti-DCN1 antibody. For the negative control, add an equivalent amount of normal rabbit/mouse IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of a 50% slurry of Protein A/G magnetic beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against DCN1 and UBC12.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Also, perform a Western blot on the input lysates to confirm equal protein loading and expression levels.
-
Data Presentation and Analysis
The results of the Co-IP experiment can be quantified by densitometry of the Western blot bands. The amount of co-immunoprecipitated UBC12 should be normalized to the amount of immunoprecipitated DCN1.
Table 1: Dose-Dependent Inhibition of DCN1-UBC12 Interaction by this compound
| This compound Concentration (nM) | Immunoprecipitated DCN1 (Relative Densitometry Units) | Co-Immunoprecipitated UBC12 (Relative Densitometry Units) | Normalized UBC12/DCN1 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 10 | 0.98 | 0.65 | 0.66 | 34 |
| 50 | 1.02 | 0.31 | 0.30 | 70 |
| 100 | 0.99 | 0.15 | 0.15 | 85 |
| 500 | 1.01 | 0.04 | 0.04 | 96 |
This is illustrative data and actual results may vary.
Table 2: Quantification of Cullin 3 Neddylation upon this compound Treatment
To further validate the downstream effects of this compound, a Western blot for CUL3 can be performed on lysates from treated cells. Neddylated CUL3 will appear as a higher molecular weight band.
| This compound Concentration (nM) | Unmodified CUL3 (Relative Densitometry Units) | Neddylated CUL3 (Relative Densitometry Units) | % Neddylated CUL3 |
| 0 (Vehicle) | 0.45 | 0.55 | 55 |
| 10 | 0.62 | 0.38 | 38 |
| 50 | 0.81 | 0.19 | 19 |
| 100 | 0.92 | 0.08 | 8 |
| 500 | 0.98 | 0.02 | 2 |
This is illustrative data and actual results may vary.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak signal for co-immunoprecipitated protein | Weak or transient protein-protein interaction. | Use a cross-linking agent (e.g., DSP) before lysis. Optimize lysis buffer with lower detergent concentrations. |
| Inefficient antibody for IP. | Use an antibody validated for immunoprecipitation. Increase antibody concentration. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer. |
| Non-specific binding to beads or antibody. | Pre-clear the lysate. Use an isotype control antibody. | |
| Co-elution of antibody heavy and light chains | Standard elution with Laemmli buffer. | Use a cross-linking resin to covalently link the antibody to the beads, or use specialized elution buffers. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the DCN1-UBC12 interaction and its role in the cullin-3 neddylation pathway.
References
Application of DI-404 in High-Throughput Screening for Novel Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DI-404 is a potent and selective small molecule inhibitor targeting the protein-protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12). This interaction is a critical step in the neddylation cascade, a post-translational modification process that activates Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases. CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the cellular proteome, playing a pivotal role in numerous cellular processes, including cell cycle progression, signal transduction, and DNA damage repair.
Dysregulation of CRL activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Specifically, this compound selectively inhibits the neddylation of cullin 3 (CUL3), leading to the inactivation of CUL3-containing CRLs (CRL3) and the accumulation of their substrate proteins.[1][2] One key substrate of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. By inhibiting CRL3-mediated degradation of NRF2, this compound can lead to the upregulation of cytoprotective genes, highlighting its therapeutic potential.[1][3]
High-throughput screening (HTS) campaigns are essential for the identification of novel modulators of the neddylation pathway. This compound serves as a valuable tool compound for developing and validating HTS assays aimed at discovering new inhibitors of the DCN1-UBC12 interaction. This application note provides an overview of the mechanism of action of this compound, its potential applications in HTS, and detailed protocols for biochemical assays suitable for screening large compound libraries.
Mechanism of Action
The activation of cullin-RING ligases is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin subunit. This process, termed neddylation, is a three-step enzymatic cascade involving a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 ligase (E3). DCN1 functions as a co-E3 ligase, scaffolding the interaction between the NEDD8-charged E2 enzyme, UBC12, and the cullin protein to facilitate the efficient transfer of NEDD8.[4]
This compound is a high-affinity peptidomimetic inhibitor that binds to a well-defined groove on DCN1, the same site that recognizes the N-terminal peptide of UBC12.[5] This competitive binding physically obstructs the DCN1-UBC12 interaction, thereby selectively inhibiting the neddylation of CUL3.[2][5] This selectivity is a key feature, as pan-cullin neddylation inhibitors have been associated with broader cytotoxicity.[4][6] The inhibition of CUL3 neddylation leads to the stabilization and accumulation of CRL3 substrates, such as NRF2.[1][5]
Signaling Pathway
Caption: Cullin-RING Ligase 3 (CRL3) neddylation pathway and the mechanism of inhibition by this compound.
Quantitative Data
Due to the limited publicly available data specifically for this compound, the following table includes representative data for a well-characterized DCN1-UBC12 inhibitor, DI-591, which shares a similar mechanism of action.[2]
| Compound | Target | Assay Type | Affinity (Ki) | Selectivity | Reference |
| This compound | DCN1-UBC12 Interaction | - | High Affinity (Expected) | Selective for CUL3 Neddylation | - |
| DI-591 | DCN1-UBC12 Interaction | Fluorescence Polarization | 10-12 nM | Selectively inhibits CUL3 neddylation over other cullins | [2] |
High-Throughput Screening Applications
This compound is an ideal reference compound for HTS campaigns aimed at identifying novel inhibitors of the DCN1-UBC12 interaction. Suitable HTS formats include:
-
Biochemical Assays: These assays reconstitute the DCN1-UBC12 interaction in vitro and measure the ability of test compounds to disrupt it. Common platforms include:
-
Fluorescence Polarization (FP): This method measures the change in polarization of a fluorescently labeled peptide derived from UBC12 upon binding to DCN1.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay utilizes a lanthanide donor and a fluorescent acceptor to detect the proximity of tagged DCN1 and UBC12 proteins.[7]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between biotinylated and tagged DCN1 and UBC12 proteins.[8]
-
-
Cell-Based Assays: These assays measure the downstream consequences of DCN1-UBC12 inhibition in a cellular context. Examples include:
-
Reporter Gene Assays: A reporter gene (e.g., luciferase) under the control of an NRF2-responsive promoter (e.g., Antioxidant Response Element - ARE) can be used to quantify the activation of the NRF2 pathway.
-
Western Blotting: While not a primary HTS method, automated Western blotting systems can be used in secondary screens to confirm the inhibition of CUL3 neddylation and the accumulation of CRL3 substrates.[9]
-
Experimental Protocols
The following are representative protocols for HTS assays to identify inhibitors of the DCN1-UBC12 interaction. These protocols are based on established methods and may require optimization for specific laboratory conditions and reagents.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of test compounds to displace a fluorescently labeled UBC12-derived peptide from DCN1.
Materials:
-
Recombinant human DCN1 protein
-
Fluorescently labeled UBC12 peptide (e.g., FAM-UBC121-15)
-
This compound (as a positive control)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black microplates
Protocol:
-
Prepare a solution of DCN1 protein and the fluorescently labeled UBC12 peptide in the assay buffer. The final concentrations should be optimized to achieve a stable FP signal (typically, DCN1 concentration should be close to the Kd of the peptide, and the peptide concentration should be low, e.g., 1-5 nM).
-
Dispense 10 µL of the DCN1/peptide mix into each well of the 384-well plate.
-
Add 100 nL of test compounds (from a compound library) or this compound (for control wells) at various concentrations using an acoustic liquid handler. For the negative control, add 100 nL of DMSO.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm for FAM).
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity of epitope-tagged DCN1 and UBC12 proteins.
Materials:
-
Recombinant human His-tagged DCN1 protein
-
Recombinant human GST-tagged UBC12 protein
-
Terbium-conjugated anti-His antibody (Donor)
-
d2-conjugated anti-GST antibody (Acceptor)
-
This compound (as a positive control)
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT
-
384-well, low-volume, white microplates
Protocol:
-
Prepare solutions of His-DCN1 and GST-UBC12 in the assay buffer. The optimal concentrations of each protein should be determined by cross-titration to achieve a robust TR-FRET signal.
-
In a 384-well plate, add 5 µL of the test compound or control (this compound or DMSO).
-
Add 5 µL of the His-DCN1 and GST-UBC12 protein mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the antibody mix (Terbium-anti-His and d2-anti-GST) to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
Data Analysis:
-
Calculate the TR-FRET ratio (Emission665nm / Emission620nm) * 10,000.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 as described for the FP assay.
Experimental Workflow
Caption: A typical high-throughput screening workflow for identifying DCN1-UBC12 inhibitors.
Conclusion
This compound is a valuable chemical probe for studying the role of the DCN1-UBC12 interaction and CUL3 neddylation in cellular physiology and disease. Its high potency and selectivity make it an excellent tool for the development and validation of high-throughput screening assays. The protocols and workflows described in this application note provide a framework for researchers to identify and characterize novel inhibitors of this important therapeutic target, paving the way for the development of new treatments for a range of human diseases.
References
- 1. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of KPL-404 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosing of KPL-404, a novel, humanized, non-depleting antagonistic anti-CD40 monoclonal antibody, based on preclinical studies in animal models. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.
Summary of Quantitative Data
The following tables summarize the dosing and key pharmacodynamic effects of KPL-404 observed in cynomolgus monkeys.
Table 1: Intravenous (IV) Administration of KPL-404 in Cynomolgus Monkeys
| Dose | Dosing Regimen | Key Pharmacodynamic Effects | Reference |
| 10 mg/kg | Single dose | - Engaged CD40 on peripheral B cells for 4 weeks. - Full receptor occupancy observed through day 71. - Complete T-cell Dependent Antibody Response (TDAR) suppression through Day 57. | [1][2][3] |
| 5 mg/kg | Single dose | - Engaged CD40 on peripheral B cells for 2 weeks. - Blocked both primary and secondary responses to T-cell dependent antigens. | [1][2] |
| 1 and 5 mg/kg | Two monthly doses | - Well-tolerated with no observable safety findings, including no platelet activation. | [1][2] |
| 0.03, 0.3, 1, 3 mg/kg | Single ascending doses | - Part of a dose-finding study with a favorable safety and tolerability profile. | [3] |
Table 2: Subcutaneous (SC) Administration of KPL-404 in Cynomolgus Monkeys
| Dose | Dosing Regimen | Key Pharmacodynamic Effects | Reference |
| 5 mg/kg | Single dose | - Full receptor occupancy observed through day 43. - Complete TDAR suppression was observed through Day 29. | [3] |
| 1 mg/kg | Single dose | - Part of a dose-finding study with a favorable safety and tolerability profile. | [3] |
Signaling Pathway
KPL-404 functions by blocking the interaction between CD40 on antigen-presenting cells (like B cells) and CD40 Ligand (CD40L) on T cells. This interaction is a critical co-stimulatory signal for T-cell activation and subsequent B-cell proliferation, differentiation, and antibody production. By inhibiting this pathway, KPL-404 effectively dampens the adaptive immune response, which is implicated in various autoimmune diseases. The downstream effect of this blockade is the inhibition of NF-kB activation.[1][2]
Caption: KPL-404 blocks the CD40/CD40L interaction, inhibiting NF-kB activation.
Experimental Protocols
The following are generalized protocols for the in vivo administration of KPL-404 in cynomolgus monkeys, based on the available literature and standard laboratory practices.
Protocol 1: Intravenous (IV) Administration of KPL-404
Objective: To assess the pharmacokinetic and pharmacodynamic profile of KPL-404 following a single or multiple intravenous infusions.
Materials:
-
KPL-404 (lyophilized powder or liquid formulation)
-
Sterile, non-pyrogenic vehicle (e.g., 0.9% saline or as specified by the manufacturer)
-
Syringes and infusion set with appropriate gauge needles
-
Animal restraint equipment
-
Blood collection tubes (e.g., EDTA, serum separator tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Model: Healthy, naive male or female cynomolgus monkeys, appropriately acclimated to the laboratory environment.
-
Dose Preparation:
-
Reconstitute or dilute KPL-404 to the final desired concentration using the specified sterile vehicle.
-
Ensure the final formulation is at an appropriate physiological pH and is free of visible particulates.
-
-
Administration:
-
Anesthetize or restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer the prepared KPL-404 dose via slow intravenous infusion into a suitable vein (e.g., cephalic or saphenous vein).
-
The infusion volume and rate should be carefully controlled.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points pre- and post-dose (e.g., 0, 2, 6, 24, 48, 72 hours, and then weekly).
-
Process blood samples to separate plasma or serum as required for PK and PD analyses.
-
Store samples at -80°C until analysis.
-
-
Pharmacodynamic Assessments:
-
Receptor Occupancy: Measure free and total CD40 receptor levels on peripheral B cells using flow cytometry.[3]
-
T-Cell Dependent Antibody Response (TDAR): Immunize animals with a T-cell dependent antigen (e.g., Keyhole Limpet Hemocyanin - KLH) at a specified time point after KPL-404 administration.[3] Measure the primary and secondary antibody responses to the antigen.[1][2]
-
-
Monitoring: Observe animals for any adverse clinical signs throughout the study period.
Protocol 2: Subcutaneous (SC) Administration of KPL-404
Objective: To evaluate the bioavailability and pharmacodynamic effects of KPL-404 following subcutaneous injection.
Materials:
-
Same as for IV administration, with the exception of the infusion set.
Procedure:
-
Animal Model and Dose Preparation: Follow steps 1 and 2 from the IV administration protocol.
-
Administration:
-
Restrain the animal as per IACUC guidelines.
-
Administer the prepared KPL-404 dose via subcutaneous injection in a suitable location (e.g., interscapular region).
-
The injection volume should be appropriate for the size of the animal to avoid discomfort.
-
-
Blood Sampling, Pharmacodynamic Assessments, and Monitoring: Follow steps 4, 5, and 6 from the IV administration protocol.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study of KPL-404.
Caption: A typical experimental workflow for in vivo KPL-404 studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, Receptor Occupancy, and Suppression of T-cell-Dependent Antibody Response in a Phase 1 Study with KPL-404, an anti-CD40 Monoclonal Antibody - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with DI-404
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction, which is critical for the neddylation of cullin 3 (CUL3)[1]. Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases and play a crucial role in regulating the degradation of approximately 20% of the proteins in mammalian cells[1]. By inhibiting CUL3 neddylation, this compound is expected to disrupt the function of CUL3-based CRLs, leading to the accumulation of their substrate proteins. This disruption can have profound effects on various cellular processes, including cell cycle progression, apoptosis, and signal transduction.
Flow cytometry is a powerful technique for the single-cell analysis of these cellular responses to drug treatment. This document provides detailed protocols for analyzing the effects of this compound on cells using flow cytometry, focusing on apoptosis, cell cycle, and the expression of key regulatory proteins.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control | - |
Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
| Treatment Group | Concentration (nM) | % Sub-G1 Phase | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Positive Control | - |
Table 3: Protein Expression Analysis of a CUL3 Substrate
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of Target Protein | % of Cells Positive for Target Protein |
| Vehicle Control | 0 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Isotype Control | - |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[2][3][4]
Materials:
-
Cells of interest
-
This compound (and appropriate solvent for vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[2]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the floating and adherent cells. For suspension cells, directly collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[2] Use unstained, Annexin V-FITC only, and PI only stained cells for compensation setup.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution by quantifying the DNA content of the cells.[6][7]
Materials:
-
Cells of interest
-
This compound (and appropriate solvent for vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for data acquisition and gate on single cells to exclude doublets and aggregates.[8]
Protocol 3: Intracellular Protein Expression Analysis
This protocol is for the detection of an intracellular protein that is a known or putative substrate of CUL3, which is expected to accumulate upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound (and appropriate solvent for vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Primary antibody against the target protein
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Isotype control antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Washing: Harvest and wash the cells once with cold PBS as described in Protocol 1.
-
Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Washing: Centrifuge at 500 x g for 5 minutes, discard the supernatant, and wash the cells once with PBS.
-
Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Blocking: Centrifuge at 500 x g for 5 minutes, discard the supernatant, and resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing 5% normal serum from the host species of the secondary antibody to block non-specific binding. Incubate for 15 minutes.
-
Primary Antibody Staining: Add the primary antibody (at a predetermined optimal concentration) to the cells. For the negative control, add the corresponding isotype control antibody. Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Analysis: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothesized apoptosis signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: DI-404 Neddylation Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the DCN1-UBC12 inhibitor, DI-404. If you are observing a lack of expected inhibition of neddylation, this guide will help you identify and resolve potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a high-affinity, peptidomimetic inhibitor that disrupts the protein-protein interaction (PPI) between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M).[1] DCN1 acts as a scaffold, facilitating the transfer of the ubiquitin-like protein NEDD8 from UBC12 to cullin proteins.[2] By blocking the DCN1-UBC12 interaction, this compound specifically prevents the neddylation of cullin 3 (CUL3), thereby inhibiting the activity of Cullin-RING E3 ubiquitin ligases (CRLs) that utilize CUL3.[1][3]
Q2: How does inhibition of CUL3 neddylation lead to a measurable downstream effect?
Inhibition of CUL3 neddylation by this compound leads to the inactivation of the CRL3 E3 ubiquitin ligase complex.[4] One of the key substrates of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[4] When CRL3 is inactive, NRF2 is no longer targeted for degradation and accumulates in the cell. This accumulation of NRF2 can be readily detected by Western blot and serves as a reliable downstream marker for this compound activity.[4]
Q3: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a solid powder and is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, it is advisable to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous cell culture media over extended periods has not been extensively documented, so it is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
Q4: Are there known off-target effects for this compound?
While this compound has been shown to be highly selective for the inhibition of cullin 3 neddylation, potential off-target effects are a consideration for any small molecule inhibitor.[1] These could arise from interactions with other proteins that have similar binding pockets to the DCN1-UBC12 interface.[2] Researchers should always include appropriate controls to validate that the observed phenotype is a direct result of CUL3 neddylation inhibition.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
If you are not observing the expected decrease in neddylated CUL3 or the accumulation of NRF2 after treating cells with this compound, please follow this troubleshooting guide.
Problem Area 1: Reagent and Compound Integrity
| Question | Possible Cause & Solution |
| Is your this compound stock solution properly prepared and stored? | Improper Storage: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation. Ensure the stock is aliquoted and stored at -80°C.Solution: Use a fresh aliquot of this compound for your experiment. If the problem persists, prepare a fresh stock solution from the solid compound. |
| Was the this compound diluted correctly in the cell culture medium? | Precipitation: this compound, like many hydrophobic compounds, may precipitate out of solution when diluted into aqueous media. Solution: Visually inspect the media after adding this compound for any signs of precipitation. Ensure thorough mixing. Consider a final DMSO concentration of <0.1% in your culture to maintain solubility without causing solvent-induced cytotoxicity. |
| Is the this compound compound still active? | Compound Degradation: Although generally stable when stored correctly, improper handling or long-term storage at inappropriate temperatures can lead to degradation. Solution: Test a fresh batch of the compound if available. Include a positive control inhibitor, such as MLN4924 (a pan-neddylation inhibitor), to confirm that the neddylation pathway is inhibitable in your system.[4] |
Problem Area 2: Experimental Protocol and Execution
| Question | Possible Cause & Solution |
| Are the cell treatment conditions optimal? | Insufficient Incubation Time: The inhibitory effect of this compound may be time-dependent. Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for your cell line.Inadequate Concentration: The effective concentration of this compound can vary between cell lines. Solution: Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the EC50 in your specific cell model. |
| Is the Western blot protocol optimized for detecting neddylated proteins? | Poor Separation: Neddylated CUL3 has a molecular weight approximately 8 kDa higher than unmodified CUL3. Inadequate gel resolution may prevent the separation of these two bands. Solution: Use a lower percentage acrylamide gel (e.g., 8%) or a gradient gel to improve the separation of high molecular weight proteins. Ensure the gel is run long enough for adequate separation.Inefficient Protein Transfer: High molecular weight proteins can be difficult to transfer efficiently to the membrane. Solution: Optimize your transfer conditions. A wet transfer at 4°C for 90-120 minutes is often recommended for proteins of this size. |
| Are you using the correct antibodies and detection reagents? | Antibody Specificity/Sensitivity: The primary antibody may not be sensitive enough to detect the neddylated form of CUL3 or the increase in NRF2. Solution: Use a validated antibody for total CUL3 that is known to detect both the neddylated and unneddylated forms. For NRF2, use a highly specific and sensitive antibody. Ensure the secondary antibody is appropriate for the primary antibody and that the ECL substrate is fresh and has high sensitivity. |
Problem Area 3: Cellular and Biological Factors
| Question | Possible Cause & Solution |
| Is your cell line a suitable model? | Low Expression of Target Proteins: The cell line you are using may have low endogenous levels of DCN1, UBC12, or CUL3, making it less sensitive to this compound. Solution: Perform a baseline Western blot to confirm the expression of DCN1, UBC12, and CUL3 in your cell line. Consider using a different cell line with known high expression of these proteins.High Cell Passage Number: Cells at a high passage number can exhibit altered signaling pathways and drug sensitivities. Solution: Use cells with a consistent and low passage number for all experiments. |
| Are there compensatory mechanisms at play? | Pathway Redundancy: While this compound is specific for DCN1-mediated neddylation of CUL3, it's possible that in some cellular contexts, other E3 ligases or pathways could compensate for the inhibition of CRL3. Solution: This is a complex biological question that may require further investigation, such as using siRNA to knockdown other cullins to see if the phenotype is rescued. |
Signaling Pathways and Experimental Workflows
Neddylation Signaling Pathway
References
- 1. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 4. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DI-404 incubation time for maximum effect
Welcome to the technical support center for DI-404, a high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues. This compound selectively inhibits the neddylation of cullin 3 (CUL3), a key post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12, also known as UBE2M). By binding to DCN1 with high affinity (Kd = 6.7 nM), this compound prevents the recruitment of UBC12, which is essential for the transfer of the ubiquitin-like protein NEDD8 onto cullin scaffolds. Specifically, this compound has been shown to selectively inhibit the neddylation of cullin 3 (CUL3), leading to the inactivation of CUL3-RING E3 ligases (CRL3) and the subsequent accumulation of CRL3 substrates, such as NRF2.[1][2]
Q2: What is the optimal incubation time for observing the effects of this compound on cullin 3 neddylation? A2: The optimal incubation time for this compound can vary depending on the cell line and the specific downstream effect being measured. For direct assessment of CUL3 neddylation status by Western blot, significant inhibition can be observed in as little as 2 to 6 hours of treatment. For downstream effects, such as the accumulation of CRL3 substrate proteins (e.g., NRF2), an incubation time of 6 to 24 hours is recommended to allow for sufficient protein accumulation. A time-course experiment is always recommended to determine the ideal incubation period for your specific experimental system.
Q3: How do I determine the optimal concentration of this compound to use in my cell-based assays? A3: The effective concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on published data, concentrations ranging from 0.1 µM to 5 µM have been shown to effectively inhibit CUL3 neddylation in cellular assays. Start with a broad range (e.g., 0.05 µM to 10 µM) and assess the inhibition of CUL3 neddylation via Western blot to determine the EC50 for your system.
Q4: Can this compound affect the neddylation of other cullins? A4: this compound has been demonstrated to be highly selective for the inhibition of cullin 3 neddylation. At effective concentrations, it shows minimal to no effect on the neddylation of other cullin family members, such as CUL1, CUL2, CUL4A, and CUL5.[1] This selectivity is a key advantage for specifically studying the roles of CRL3 complexes.
Q5: What are some common solvents for preparing this compound stock solutions? A5: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in cell culture medium for your experiments. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No or weak inhibition of cullin 3 neddylation observed by Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The effect of this compound on CUL3 neddylation is time-dependent. Perform a time-course experiment (e.g., 2, 4, 6, 12, and 24 hours) to identify the optimal incubation period for your cell line. |
| Suboptimal this compound Concentration | The sensitivity to this compound can vary between cell lines. Perform a dose-response curve (e.g., 0.1, 0.5, 1, 2.5, 5 µM) to determine the effective concentration for inhibiting CUL3 neddylation in your specific cells. |
| Compound Instability | Ensure the this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| High Cell Density | Very high cell confluency can sometimes reduce the apparent effectiveness of a compound. Ensure you are treating cells at a consistent and appropriate density (e.g., 70-80% confluency). |
| Poor Antibody Quality | Use a validated primary antibody that can clearly distinguish between the neddylated (higher molecular weight) and un-neddylated forms of CUL3. The neddylated form will appear as a band shifted up by approximately 8 kDa. |
Problem 2: High background or non-specific bands in Co-Immunoprecipitation (Co-IP) to verify DCN1-UBC12 disruption.
| Possible Cause | Troubleshooting Step |
| Inappropriate Lysis Buffer | For Co-IP, use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions. Avoid harsh detergents like SDS. Always include protease and phosphatase inhibitors. |
| Non-specific Antibody Binding | Pre-clear the cell lysate by incubating it with protein A/G beads for 30-60 minutes before adding the primary antibody. This will reduce proteins that non-specifically bind to the beads. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) after immunoprecipitation. You can also slightly increase the detergent concentration in the wash buffer to reduce non-specific binding. |
| Antibody Heavy/Light Chains Interference | The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can be detected by the secondary antibody in the Western blot. Use an IP/Western blot-specific secondary antibody that does not bind to the heavy or light chains of the precipitating antibody. |
Quantitative Data Summary
The following table summarizes the binding affinity and cellular effects of this compound based on available data.
| Parameter | Value | Assay Type | Target | Reference |
| Binding Affinity (Kd) | 6.7 nM | Biochemical Assay | DCN1 | [1] |
| Cellular Effect | Selective inhibition of CUL3 neddylation | Western Blot | Cullin 3 | [1] |
| Effective Concentration Range | 0.1 - 5 µM | Cellular Neddylation Assay | DCN1-UBC12 | [1] |
Experimental Protocols & Visualizations
Signaling Pathway
The diagram below illustrates the Cullin-RING E3 Ligase (CRL) neddylation pathway and the specific point of inhibition by this compound. This compound binds to DCN1, preventing its interaction with UBC12 and thereby blocking the transfer of NEDD8 to CUL3.
Caption: this compound inhibits the DCN1-UBC12 interaction, blocking CUL3 neddylation.
Key Experimental Workflow: Western Blot for CUL3 Neddylation
This workflow outlines the steps to assess the efficacy of this compound in inhibiting cullin 3 neddylation in a cellular context.
Caption: Workflow for Western blot analysis of CUL3 neddylation status.
Detailed Experimental Protocols
1. Western Blot Protocol to Detect CUL3 Neddylation
This protocol is designed to visualize the shift in molecular weight of CUL3 upon neddylation and its inhibition by this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, U2OS) and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for the desired incubation time (e.g., 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% Tris-Glycine SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer using Ponceau S staining.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total CUL3 overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate. The un-neddylated CUL3 will appear at its expected molecular weight (~89 kDa), while the neddylated CUL3 will be shifted higher (~97 kDa).
-
2. Co-Immunoprecipitation (Co-IP) Protocol to Assess DCN1-UBC12 Interaction
This protocol can be used to confirm that this compound disrupts the interaction between DCN1 and UBC12 in a cellular environment.
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 1 µM) or vehicle for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Place tubes on a magnetic rack and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-DCN1 antibody (or an isotype control IgG) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP lysis buffer.
-
After the final wash, remove all supernatant and elute the protein complexes by adding 30 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Use the eluted samples for Western blotting as described in the previous protocol.
-
Probe separate membranes with primary antibodies against DCN1 (to confirm successful IP) and UBC12.
-
A decrease in the amount of co-immunoprecipitated UBC12 in the this compound-treated sample compared to the vehicle control indicates disruption of the DCN1-UBC12 interaction.
-
References
Troubleshooting DI-404 insolubility issues in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of DI-404, a potent peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity peptidomimetic inhibitor that targets the protein-protein interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin-Conjugating Enzyme E2 M).[1] This interaction is crucial for the process of neddylation, a post-translational modification that activates Cullin-RING E3 ubiquitin ligases (CRLs). Specifically, this compound selectively inhibits the neddylation of Cullin 3 (CUL3), leading to the inactivation of the CUL3-RING ligase complex.[2][3][4] This results in the accumulation of substrate proteins that would normally be targeted for degradation by this complex, such as NRF2 (Nuclear factor erythroid 2-related factor 2).[2][4]
Q2: What are the key chemical properties of this compound?
| Property | Value |
| CAS Number | 2187412-79-7 |
| Molecular Formula | C₃₅H₄₅ClN₆O₆S |
| Molecular Weight | 713.29 g/mol |
| Binding Affinity (Kd) | 6.7 nM (for DCN1)[5] |
Q3: In what solvents is this compound soluble?
Like many peptidomimetic inhibitors, this compound is expected to have poor aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[3][4][6]
Q4: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue.[2][7] This "hydrophobic effect" occurs because the compound is poorly soluble in water-based solutions.[2] When the concentrated organic stock solution is diluted, the solvent concentration decreases, and the compound crashes out of solution.[8]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to overcoming solubility challenges with this compound in your cell culture experiments.
Initial Preparation of Stock Solution
Problem: this compound powder is not dissolving in the organic solvent.
Solution:
-
Choice of Solvent: Use high-purity, anhydrous DMSO to prepare your initial stock solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM). This allows for smaller volumes to be added to your culture medium, minimizing the final solvent concentration.[3]
-
Gentle Warming and Vortexing: If the compound is difficult to dissolve, briefly vortex the solution and/or warm it gently in a 37°C water bath.[2]
Dilution into Cell Culture Media
Problem: this compound precipitates immediately upon addition to the cell culture medium.
Solution 1: Standard Two-Step Dilution Protocol
This is the most common method for introducing DMSO-soluble compounds into cell culture.
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in 100% DMSO to create a range of working stock concentrations.[3]
-
Directly add a small volume (typically 1-2 µL per 1 mL of media) of the desired DMSO working stock to the pre-warmed cell culture medium.[3] It is crucial to mix the solution immediately and thoroughly.
-
Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.5%) to avoid solvent toxicity.[3]
Solution 2: Three-Step Solubilization Protocol
For compounds that are particularly prone to precipitation, this modified protocol can significantly improve solubility.[2][7]
Experimental Protocol:
-
Step 1: Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. If necessary, briefly vortex and warm to 37°C.[2]
-
Step 2: Dilution in Serum: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the this compound stock solution 10-fold in the pre-warmed FBS. Maintain this solution at around 40°C.[2]
-
Step 3: Final Dilution in Media: Perform the final dilution of the this compound/FBS mixture into pre-warmed cell culture medium to achieve the desired final concentration.[2]
Troubleshooting Workflow for this compound Dilution
Caption: Troubleshooting workflow for this compound dilution in cell culture media.
Signaling Pathway
The Neddylation Pathway and Inhibition by this compound
This compound acts by disrupting the neddylation cascade, which is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). The diagram below illustrates this pathway and the point of inhibition by this compound.
Caption: The DCN1-UBC12-CUL3 signaling pathway and inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human Dcn1-like protein DCNL3 promotes Cul3 neddylation at membranes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of DI-404
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of DI-404, a high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent peptidomimetic inhibitor designed to disrupt the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12).[1] The primary on-target effect of this compound is the selective inhibition of the neddylation of cullin 3, a crucial step in the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects happen when a compound, like this compound, binds to and alters the function of proteins other than its intended target (DCN1-UBC12).[2] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype might not be due to cullin 3 inhibition, and can cause cellular toxicity.[2] Minimizing these effects is critical for obtaining reliable data.[2]
Q3: How can I be sure that the phenotype I observe is due to the on-target activity of this compound?
A3: A multi-step validation process is recommended. This includes performing dose-response experiments, using negative controls, and employing genetic knockdown techniques like siRNA or CRISPR/Cas9 to silence DCN1 or cullin 3.[2] If the phenotype persists after genetic knockdown of the target, it is likely an off-target effect.[2] Confirming on-target engagement with methods like the Cellular Thermal Shift Assay (CETSA) is also crucial.[2][3]
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: It is essential to use the lowest effective concentration that elicits the desired on-target effect.[2] A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and assay. Higher concentrations increase the risk of binding to lower-affinity off-target proteins.[2]
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity Observed
-
Problem: Significant cell death or growth inhibition is observed at concentrations expected to be selective for the on-target.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Lower the concentration of this compound. Perform a detailed dose-response curve to separate the on-target phenotype from toxicity. Screen for off-target interactions using a proteomics approach. |
| On-Target Toxicity | Inhibition of the cullin 3 CRL may lead to the stabilization of substrates that regulate apoptosis or cell cycle arrest. Confirm on-target engagement at the toxic concentration. Use a rescue experiment by overexpressing a downstream effector if known. |
| Compound Instability/Degradation | Ensure the this compound stock solution is properly stored (dry, dark, and at -20°C for long-term storage)[1]. Prepare fresh dilutions for each experiment. |
| Cell Line Sensitivity | Different cell lines may have varying levels of dependency on the cullin 3 pathway. Confirm the expression levels of DCN1, UBC12, and cullin 3 in your cell line. |
Guide 2: Inconsistent Results Between Experiments
-
Problem: The observed effect of this compound varies significantly from one experiment to the next.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variables | Use cells with a low passage number to avoid genetic drift. Regularly test for mycoplasma contamination. Standardize cell seeding density and treatment duration.[3] |
| Reagent Variability | Prepare fresh this compound dilutions from a validated stock for each experiment. Use the same batch of media, serum, and other reagents.[3] |
| Inhibitor Precipitation | Visually inspect for any precipitate in the stock solution and working dilutions. Test the solubility of this compound in your cell culture media.[4] |
Quantitative Data Summary
The selectivity of an inhibitor is a key factor in minimizing off-target effects. The following table presents hypothetical selectivity data for this compound to illustrate how such data is used. Researchers should always refer to the manufacturer's data or perform their own selectivity profiling.
| Target | Interaction Type | Binding Affinity (Kd) | Notes |
| DCN1-UBC12 | Protein-Protein Interaction | 6.9 nM [1] | On-Target |
| DCN2-UBC12 | Protein-Protein Interaction | > 1000 nM | Hypothetical off-target |
| DCN3-UBC12 | Protein-Protein Interaction | > 1000 nM | Hypothetical off-target |
| Other E2 Enzymes | Enzyme Activity | > 10 µM | Hypothetical off-target |
Experimental Protocols
Protocol 1: Western Blot for Cullin 3 Neddylation Status
This protocol is to verify the on-target effect of this compound by assessing the neddylation state of cullin 3.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose range of this compound and a vehicle control (e.g., DMSO) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cullin 3. Neddylated cullin 3 will appear as a higher molecular weight band (~8-10 kDa shift) than the unneddylated form.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the bands. A reduction in the upper band (neddylated form) indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol directly confirms that this compound is binding to its target, DCN1, inside the cell.[2][3]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[3]
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.[2][3]
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thawing) and centrifuge to pellet the aggregated, denatured proteins.[2][3]
-
Western Blot: Collect the supernatant containing the soluble proteins and analyze the amount of soluble DCN1 by Western blot.[2]
-
Data Analysis: Binding of this compound should increase the thermal stability of DCN1, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizations
Caption: The DCN1-UBC12 interaction is inhibited by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
DI-404 Technical Support Center: Interpreting Unexpected Experimental Results
Welcome to the DI-404 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in experiments involving this compound, a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a high-affinity (Kd = 6.9 nM) peptidomimetic inhibitor that disrupts the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M).[1] This disruption selectively inhibits the neddylation of Cullin 3 (CUL3), a crucial step for the activation of Cullin-RING Ligase 3 (CRL3) complexes.[1][2] By preventing CUL3 neddylation, this compound leads to the inactivation of CRL3 and subsequent accumulation of its substrate proteins.
Q2: I'm not observing the expected phenotype or downstream effects after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of expected activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. See the troubleshooting guide below for a more detailed breakdown.
Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition. Is this expected?
While this compound is designed to be a selective inhibitor, unexpected cytotoxicity can occur. This could be due to several factors:
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Off-target effects: At higher concentrations, the inhibitor might interact with other proteins.
-
Broad inhibition of neddylation: Although selective for CUL3, high concentrations could affect the neddylation of other cullins, leading to toxicity.[3]
-
Cell line-specific sensitivity: The expression levels of DCN1, UBC12, and CUL3 can vary between cell lines, influencing their sensitivity to the inhibitor.[3]
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Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your specific cell line.
We recommend performing a dose-response experiment to determine the optimal concentration with minimal toxicity.[3]
Q4: How can I confirm that this compound is engaging its target (DCN1) in my cells?
Target engagement can be validated using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of DCN1. An increase in the thermal stability of DCN1 in the presence of this compound indicates direct binding.[3]
Troubleshooting Guide
This guide addresses common unexpected results and provides strategies to identify and resolve them.
Issue 1: No or Weak Inhibition of Cullin 3 Neddylation
| Possible Cause | Suggested Solution |
| Inhibitor Instability or Degradation | Ensure proper storage of this compound (dry, dark, at 0-4°C for short term or -20°C for long term).[1] Prepare fresh working solutions for each experiment. Consider performing a stability study of this compound in your specific cell culture medium. |
| Low Inhibitor Permeability | Increase the inhibitor concentration or the incubation time.[3] However, be mindful of potential cytotoxicity at higher concentrations. |
| Incorrect Assessment of Neddylation | Use an optimized Western blot protocol to clearly separate neddylated CUL3 (higher molecular weight) from the un-neddylated form. Use a lower percentage acrylamide gel for better resolution.[4] |
| Cell Line Resistance | Confirm the expression of DCN1, UBC12, and CUL3 in your cell line via Western blot.[3] Consider using a different cell line with known sensitivity if possible. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in Experimental Conditions | Standardize all experimental parameters, including cell density, inhibitor concentration, and incubation time. Always include positive and negative controls.[3] |
| High Cell Passage Number | Use cells with a consistent and low passage number, as high-passage cells may have altered signaling pathways and drug sensitivities.[3] |
| Inhibitor Solubility Issues | Ensure complete solubilization of the this compound stock solution and its proper dilution in the culture medium. Peptidomimetic compounds can sometimes be prone to precipitation in aqueous solutions. |
Issue 3: Unexpected Off-Target Effects or Phenotypes
| Possible Cause | Suggested Solution |
| Binding to other DCN proteins | Although this compound is reported to be selective for CUL3 neddylation, consider that some DCN1-UBC12 inhibitors can bind to other DCN family members (e.g., DCN2).[3] |
| Interaction with other proteins | The inhibitor might interact with other proteins that have similar binding pockets.[3] Consider performing proteomics studies to identify potential off-target interactions. |
| Indirect Downstream Effects | Inhibition of CUL3 can lead to the accumulation of its substrates, which in turn can regulate the expression and stability of other proteins, leading to unexpected phenotypes.[4] |
Experimental Protocols
Protocol 1: Western Blot for Assessing Cullin 3 Neddylation Status
This protocol allows for the visualization of both un-neddylated and neddylated forms of Cullin 3. Neddylated CUL3 will appear as a band with a higher molecular weight.
Materials:
-
Cells treated with this compound or vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
8% polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Cullin 3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse treated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an 8% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CUL3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescence substrate.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Disruption of DCN1-UBC12 Interaction
This protocol is designed to assess whether this compound disrupts the interaction between DCN1 and UBC12 in a cellular context.[3]
Materials:
-
Cells treated with this compound or vehicle control
-
Non-denaturing Co-IP lysis buffer
-
Antibody against DCN1 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies against DCN1 and UBC12 for Western blotting
Procedure:
-
Cell Lysis: Lyse treated cells with a non-denaturing Co-IP lysis buffer.[3]
-
Immunoprecipitation: Pre-clear cell lysates and then incubate with an anti-DCN1 antibody overnight at 4°C.[3]
-
Capture Immune Complexes: Add Protein A/G magnetic beads to capture the immune complexes.[3]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[3]
-
Elution: Elute the protein complexes from the beads.[3]
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both DCN1 and UBC12.[3]
Data Analysis: A reduction in the amount of UBC12 co-immunoprecipitated with DCN1 in the this compound-treated sample compared to the control indicates disruption of the interaction.[3]
Visualizations
Caption: Signaling pathway showing this compound inhibition of the DCN1-UBC12 interaction.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
Improving the stability of DI-404 in solution
Welcome to the technical support center for DI-404, a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound, with a focus on improving its stability in solution for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction, with a binding affinity (Kd) of 6.7 nM.[1] It functions by competitively binding to the DCN1 protein, preventing its interaction with the E2 conjugating enzyme UBC12. This disruption selectively blocks the neddylation of Cullin 3, a crucial step for the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[2][3] By inhibiting Cullin 3 neddylation, this compound can be used to study the biological roles of the CRL3 complex and its substrates, such as the transcription factor NRF2.[4]
Q2: What are the primary stability concerns for this compound in solution?
A2: As a peptidomimetic, this compound is susceptible to several degradation pathways in aqueous solutions, which can lead to a loss of potency and the generation of impurities. The primary concerns include:
-
Hydrolysis: Cleavage of amide bonds within the peptide-like backbone, which is often catalyzed by acidic or basic conditions.
-
Oxidation: Modification of susceptible amino acid residues, if present, by reactive oxygen species.
-
Precipitation: this compound has limited solubility in aqueous buffers and can precipitate out of solution, especially when diluting a concentrated DMSO stock.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] It is advisable to prepare a concentrated stock (e.g., 10-50 mM) and store it in small, single-use aliquots to minimize freeze-thaw cycles.
Q4: How should I store this compound, both as a solid and in solution?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: Store the lyophilized powder in a dry, dark environment at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5]
-
Stock Solutions (in DMSO): Store aliquots at -20°C or -80°C. When stored properly, the compound should be stable for several months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | 1. Low aqueous solubility of this compound. 2. Final DMSO concentration is too low. 3. Buffer pH is not optimal for solubility. | 1. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility (typically 0.1-1%), but check for compatibility with your experimental system. 2. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. 3. Consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5), as this can sometimes improve the solubility of peptidomimetics. 4. If compatible with your assay, consider the inclusion of a non-ionic surfactant (e.g., 0.01% Tween-20) or a solubilizing agent like a cyclodextrin in your buffer. |
| Loss of this compound activity in experiments of long duration (e.g., >24 hours). | 1. Hydrolytic degradation of the compound in the aqueous assay medium. 2. Oxidative degradation. 3. Adsorption to plasticware. | 1. Perform a stability study of this compound in your specific assay buffer to determine its degradation rate (see Protocol 2). 2. Optimize the pH of your assay buffer; a slightly acidic pH may reduce the rate of hydrolysis. 3. If oxidation is suspected, consider degassing your buffers or adding a small amount of an antioxidant like N-acetylcysteine (NAC) or ascorbic acid, if compatible with your assay. 4. Use low-adhesion plasticware for preparing and storing dilute solutions of this compound. |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate pipetting of viscous DMSO stock. 3. Variability in the final concentration of this compound due to precipitation. | 1. Use fresh aliquots of the this compound stock solution for each experiment. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stocks. 3. After diluting the stock into your final assay buffer, centrifuge the solution at high speed to pellet any precipitate before adding it to your experimental system. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is exemplary and should be confirmed experimentally in your specific system.
Table 1: Illustrative Stability of this compound in Aqueous Buffer at Different pH Values
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining this compound |
| 5.0 | 37 | 24 | 95% |
| 6.0 | 37 | 24 | 92% |
| 7.4 | 37 | 24 | 85% |
| 8.0 | 37 | 24 | 75% |
Table 2: Illustrative Effect of Additives on this compound Stability in Aqueous Buffer (pH 7.4, 37°C, 24 hours)
| Additive (Concentration) | % Remaining this compound |
| None (Control) | 85% |
| 1 mM N-acetylcysteine (NAC) | 93% |
| 1 mM Ascorbic Acid | 91% |
| 5% (v/v) Fetal Bovine Serum (FBS) | 78% (potential for protein binding) |
Mandatory Visualizations
Caption: The Neddylation Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes the preparation of a 100 µM working solution of this compound in a stability-optimized buffer.
-
Materials:
-
This compound lyophilized powder
-
Anhydrous DMSO
-
Citrate buffer (50 mM, pH 6.0)
-
N-acetylcysteine (NAC)
-
Low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Prepare a 50 mM stock solution of this compound by dissolving the required amount of powder in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.
-
Dispense the stock solution into single-use aliquots in low-adhesion tubes and store at -80°C.
-
Prepare the working buffer: 50 mM citrate buffer, pH 6.0, containing 1 mM NAC. Degas the buffer by sonicating under vacuum for 15 minutes to remove dissolved oxygen.
-
To prepare 1 mL of a 100 µM working solution, add 2 µL of the 50 mM this compound DMSO stock to 998 µL of the working buffer.
-
Immediately vortex the solution for 30 seconds to ensure rapid and complete mixing.
-
This working solution should be used fresh and ideally within a few hours of preparation.
-
Protocol 2: HPLC-Based Assay for Quantifying this compound Stability
This protocol outlines a method to determine the degradation rate of this compound in a specific aqueous buffer over time.
-
Materials and Equipment:
-
This compound working solution (prepared as in Protocol 1 or in the buffer of interest)
-
Quenching solution (Acetonitrile with 0.1% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath
-
-
Procedure:
-
Prepare the this compound working solution in the buffer to be tested.
-
Immediately after preparation, take a 50 µL aliquot and mix it with 150 µL of the quenching solution. This is the Time 0 sample.
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C), protected from light.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw 50 µL aliquots and quench them in the same manner as the Time 0 sample.
-
Store all quenched samples at 4°C until analysis.
-
Analyze all samples by reverse-phase HPLC using a suitable gradient of water/acetonitrile with 0.1% TFA. Monitor the elution of this compound by UV absorbance at an appropriate wavelength (e.g., 280 nm).
-
Integrate the peak area of the intact this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the Time 0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
References
- 1. benchchem.com [benchchem.com]
- 2. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 4. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Addressing DI-404-Induced Cytotoxicity in Cell Lines
Welcome to the technical support center for DI-404, a potent and selective inhibitor of the DCN1-UBC12 protein-protein interaction, leading to the specific inhibition of cullin 3 (CUL3) neddylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential cytotoxicity issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity peptidomimetic inhibitor that specifically targets the interaction between DCN1 and UBC12. This interaction is crucial for the neddylation of cullin 3 (CUL3), a key component of the CUL3-RING E3 ubiquitin ligase complex. By inhibiting this interaction, this compound selectively blocks the neddylation and subsequent activation of CUL3-RING E3 ligases.
Q2: Is this compound expected to be cytotoxic to all cell lines?
Based on current research, selective inhibition of CUL3 neddylation by compounds similar to this compound does not consistently result in broad cytotoxic effects across various cancer cell lines.[1] The primary consequence of CUL3 inhibition is the accumulation of its substrate proteins, such as NRF2.[1][2] Therefore, significant cytotoxicity might not be the expected outcome in many cell types.
Q3: If I observe cytotoxicity, what are the potential causes?
Unexpected cytotoxicity when using this compound could stem from several factors:
-
Cell Line Specificity: The genetic and proteomic background of a cell line can influence its sensitivity to CUL3 neddylation inhibition. Certain cell lines may have a critical dependence on the CUL3 pathway for survival.
-
Off-Target Effects: Although this compound is designed to be selective, high concentrations or specific cellular contexts might lead to off-target activities.
-
Experimental Artifacts: Issues such as solvent toxicity (e.g., from DMSO), contamination, or suboptimal cell culture conditions can induce cell death independent of this compound's primary mechanism.
-
Prolonged Incubation: Extended exposure to the inhibitor could lead to the accumulation of toxic substrates or cellular stress, eventually resulting in cell death.
Q4: What are the known downstream effects of CUL3 neddylation inhibition by this compound?
The most well-documented downstream effect of inhibiting CUL3 neddylation is the stabilization and accumulation of its substrate proteins. A key substrate is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response.[1][2] Inhibition of CUL3 prevents the NRF2-targeting E3 ligase complex from marking NRF2 for proteasomal degradation, leading to its accumulation and the activation of downstream antioxidant genes.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a step-by-step approach to investigate the root cause of unexpected cytotoxicity observed in your cell line treated with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed at all tested concentrations of this compound. | Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | 1. Run a vehicle-only control (cells treated with the same concentration of solvent without this compound). 2. Ensure the final solvent concentration is below the recommended tolerance for your cell line (typically <0.5% for DMSO). |
| Suboptimal Cell Health: Cells that are unhealthy, over-confluent, or have a high passage number are more susceptible to stress and death. | 1. Use cells from a fresh, low-passage stock. 2. Ensure cells are in the logarithmic growth phase at the time of treatment. 3. Visually inspect cells for normal morphology before and during the experiment. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can induce cytotoxicity. | 1. Regularly test your cell cultures for mycoplasma. 2. Visually inspect cultures for signs of microbial contamination. | |
| Cytotoxicity is observed, but the results are not reproducible. | Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in viability readouts. | 1. Ensure a homogenous single-cell suspension before plating. 2. After seeding, visually inspect the plate to confirm even cell distribution. |
| Reagent Preparation and Handling: Inconsistent preparation of this compound dilutions or improper storage can affect its activity. | 1. Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Variability in Incubation Times: Inconsistent exposure times to the compound or assay reagents can lead to variable results. | 1. Standardize all incubation times across experiments. | |
| No significant cytotoxicity is observed, even at high concentrations. | Cell Line Resistance: The chosen cell line may not be dependent on the CUL3 pathway for survival. | 1. Confirm the expression of DCN1, UBC12, and CUL3 in your cell line via Western blot. 2. Consider testing this compound on a different cell line known to be sensitive to perturbations in the ubiquitin-proteasome system. |
| Suboptimal Assay Conditions: The incubation time may be too short, or the cell density may be inappropriate for the assay. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 2. Optimize the cell seeding density for your specific assay. | |
| Compound Inactivity: The this compound compound may have degraded due to improper storage. | 1. Store the compound as recommended by the manufacturer. 2. Test a fresh batch of the compound. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a common method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[3]
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine treatment) and an untreated negative control.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Quantitative Data Summary
As specific IC50 values for this compound-induced cytotoxicity are not widely published and selective CUL3 inhibition is not expected to be broadly cytotoxic, a table of IC50 values is not provided. Researchers are encouraged to perform dose-response experiments to determine the specific effect of this compound on their cell line of interest.
Visualizations
Caption: Mechanism of this compound action leading to NRF2 accumulation.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Overcoming resistance to DI-404 in long-term studies
Welcome to the DI-404 Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges encountered during long-term studies with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A1: A gradual loss of this compound efficacy is often indicative of acquired resistance. The two most common mechanisms are:
-
Target Alteration: Genetic mutations in the target protein of this compound can prevent the drug from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can adapt by upregulating alternative signaling pathways to circumvent the inhibitory effect of this compound. A common bypass mechanism involves the activation of the PI3K/Akt pathway, which can promote cell survival and proliferation even when the primary target of this compound is inhibited.
Q2: How can we determine if our resistant cell line has developed a mutation in the this compound target protein?
A2: The most direct method is to perform Sanger sequencing of the gene encoding the target protein. You will need to design primers that flank the coding region of the gene. A comparison of the sequence from your resistant cell line to that of the parental (sensitive) cell line will reveal any acquired mutations.
Q3: What are the recommended methods for investigating the activation of bypass signaling pathways?
A3: A phosphoproteomic analysis is a comprehensive approach to identify upregulated signaling pathways. However, a more targeted and common method is to perform a series of Western blots to assess the phosphorylation status of key proteins in suspected bypass pathways, such as Akt, mTOR, and S6 kinase. An increase in the phosphorylation of these proteins in resistant cells compared to parental cells would suggest the activation of a bypass pathway.
Troubleshooting Guides
Issue 1: Inconsistent this compound activity in vitro.
-
Possible Cause 1: Drug Instability. this compound may be unstable in your cell culture medium over long-term experiments.
-
Troubleshooting Step: Replenish the this compound-containing medium every 48-72 hours. To confirm stability, you can perform a dose-response curve with freshly prepared this compound and compare it to one with this compound that has been incubated in medium for the duration of your typical experiment.
-
-
Possible Cause 2: Cell Seeding Density. The initial number of cells plated can influence the apparent efficacy of this compound.
-
Troubleshooting Step: Optimize your cell seeding density to ensure that cells are in the logarithmic growth phase for the duration of the experiment. We recommend performing a growth curve for your specific cell line to determine the optimal seeding density.
-
Issue 2: High background in Western blots for phosphorylated proteins.
-
Possible Cause 1: Suboptimal Antibody Concentration. The concentration of the primary antibody may be too high.
-
Troubleshooting Step: Perform an antibody titration to determine the optimal concentration that provides a strong signal with minimal background.
-
-
Possible Cause 2: Inadequate Blocking. The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Troubleshooting Step: Increase the blocking time to 1-2 hours at room temperature. You can also try different blocking buffers, such as 5% BSA or 5% non-fat dry milk in TBST.
-
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Culture the parental cancer cell line in standard growth medium.
-
Initiate treatment with a low concentration of this compound (approximately the IC20).
-
Gradually increase the concentration of this compound in a stepwise manner as the cells begin to proliferate.
-
Continue this process for 6-12 months, or until the cells are able to grow in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Isolate single-cell clones of the resistant population for further characterization.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Plate parental and this compound resistant cells and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAkt, anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Resistant | 500 | 10 |
Table 2: Relative Phosphorylation Levels of Key Signaling Proteins
| Protein | Parental Cells | Resistant Cells |
| p-Akt (Ser473) | 1.0 | 3.5 |
| p-mTOR (Ser2448) | 1.2 | 4.1 |
| p-S6K (Thr389) | 0.9 | 3.8 |
Visualizations
Caption: this compound inhibits the MAPK/ERK pathway. Resistance can arise from bypass signaling via PI3K/Akt.
Caption: Troubleshooting workflow for investigating this compound resistance.
Best practices for storing and handling DI-404
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of DI-404, a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. This compound is a valuable research tool for investigating the cullin-RING ligase (CRL) pathway, particularly the role of cullin 3.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a high-affinity peptidomimetic inhibitor that specifically disrupts the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12).[1][2] This interaction is crucial for the neddylation and subsequent activation of cullin 3, a key component of the Cullin-RING E3 Ubiquitin Ligase 3 (CRL3) complex. By blocking this interaction, this compound selectively inhibits the activity of CRL3.[1][2]
What is the mechanism of action of this compound?
This compound functions by competitively binding to DCN1, preventing its association with UBC12. This disruption blocks the transfer of NEDD8 (a ubiquitin-like protein) from UBC12 to cullin 3. Un-neddylated cullin 3 is inactive, leading to the accumulation of CRL3 substrate proteins, a key one being the transcription factor NRF2.[3]
What are the primary research applications for this compound?
This compound is a valuable tool for:
-
Studying the specific roles of the CRL3 pathway in various cellular processes.
-
Investigating the therapeutic potential of selectively inhibiting cullin 3 neddylation in diseases where CRL3 activity is dysregulated, such as certain cancers.[3][4]
-
Elucidating the downstream effects of CRL3 substrate accumulation, for example, the activation of the NRF2 antioxidant response pathway.
What is the CAS number for this compound?
The CAS number for this compound is 2187412-79-7.[1]
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
| Parameter | Recommendation |
| Physical Form | Solid powder.[1] |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[1] |
| Storage Conditions | Store in a dry, dark environment.[1] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. The compound is stable for several weeks under normal shipping conditions.[1] |
| Solubility | Soluble in DMSO.[1] |
| Shelf Life | Greater than 2 years if stored properly.[1] |
Stock Solution Preparation:
It is recommended to prepare a concentrated stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 7.14 mg of this compound (Molecular Weight: 713.29 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Troubleshooting Guide
Researchers may encounter several common issues during experiments with this compound. This guide provides potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| No or weak inhibition of cullin 3 neddylation | Inhibitor instability or degradation: Improper storage or handling. | Ensure this compound is stored under the recommended conditions (dry, dark, -20°C). Use a fresh batch of the compound if degradation is suspected. |
| Low inhibitor permeability: The compound may not be efficiently entering the cells. | Increase the concentration of this compound or extend the incubation time. Confirm cellular uptake if analytical methods are available. | |
| Cell line-specific differences: Varying expression levels of DCN1, UBC12, or cullin 3. | Confirm the expression of target proteins in your cell line using Western blotting. Consider using a cell line with known sensitivity to DCN1-UBC12 inhibitors. | |
| Lack of expected downstream effects (e.g., NRF2 accumulation) | Suboptimal inhibitor concentration or treatment duration: Insufficient inhibition of CRL3 activity. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Conduct a time-course experiment to identify the ideal treatment duration for observing NRF2 accumulation. |
| Inefficient protein extraction or detection: Issues with the Western blot protocol. | Optimize your Western blot protocol for detecting NRF2. Ensure complete cell lysis and use a validated NRF2 antibody. | |
| Observed cytotoxicity at effective concentrations | Off-target effects: At high concentrations, the inhibitor may affect other cellular pathways. | Perform dose-response experiments to identify the lowest effective concentration with minimal toxicity. |
| Broad inhibition of neddylation: Although designed to be selective, very high concentrations could impact other cullins. | Verify the selectivity in your experimental system by performing a Western blot for other neddylated cullins. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in cell density, inhibitor concentration, or incubation time. | Standardize all experimental parameters. Include appropriate positive and negative controls in every experiment. |
| Cell passage number: High-passage cells may exhibit altered signaling pathways. | Use cells with a consistent and low passage number for all experiments. |
Experimental Protocols
These are generalized protocols that should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound and to establish an appropriate concentration range for further experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%). Add the diluted this compound to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot for Cullin 3 Neddylation
This protocol is to assess the effect of this compound on the neddylation status of cullin 3.
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for cullin 3 overnight at 4°C. This antibody should be able to detect both the neddylated (higher molecular weight) and un-neddylated forms of cullin 3.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensities of neddylated and un-neddylated cullin 3 in the this compound-treated samples versus the control.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of DCN1-UBC12 Interaction
This protocol is to verify that this compound disrupts the interaction between DCN1 and UBC12 in a cellular context.
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-DCN1 antibody (or anti-UBC12 antibody) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the immune complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both DCN1 and UBC12.
-
Analysis: A decrease in the amount of UBC12 co-immunoprecipitated with DCN1 in the this compound-treated sample compared to the control would confirm the inhibitory effect of the compound.
Visualizing the Mechanism of Action
To better understand how this compound functions, the following diagrams illustrate the DCN1-UBC12 signaling pathway and the experimental workflow for assessing the inhibitor's effect.
Caption: DCN1-UBC12 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
Validation & Comparative
Validating DI-404 Specificity for the DCN1-UBC12 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neddylation pathway, a critical regulator of protein homeostasis, is centrally governed by the interaction between the Defective in Cullin Neddylation 1 (DCN1) and the ubiquitin-conjugating enzyme UBC12. This interaction facilitates the activation of Cullin-RING E3 ligases (CRLs), which are frequently dysregulated in various cancers. Consequently, the DCN1-UBC12 protein-protein interaction has emerged as a promising therapeutic target. This guide provides a comprehensive comparison of DI-404, a potent inhibitor of this interaction, with other notable alternatives, supported by experimental data and detailed protocols.
Inhibitor Performance Comparison
The following tables summarize the quantitative data for this compound and its key alternatives, DI-591 and NAcM-OPT, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of DCN1-UBC12 Inhibitors
| Inhibitor | Type | Target(s) | Binding Affinity (to DCN1) |
| This compound | Peptidomimetic | DCN1 | Kd = 6.7 nM[1] |
| DI-591 | Peptidomimetic | DCN1, DCN2 | Ki = 12 nM[2][3] |
| NAcM-OPT | Small Molecule | DCN1, DCN2 | IC50 = 79 nM (TR-FRET)[4] |
Table 2: Specificity and Cellular Effects of DCN1-UBC12 Inhibitors
| Inhibitor | DCN Isoform Selectivity (over DCN3-5) | Cullin Neddylation Selectivity |
| This compound | Selective for DCN1/2[5] | Highly selective for Cullin 3[5] |
| DI-591 | >1000-fold selective for DCN1/2[2][3] | Highly selective for Cullin 3[2][3] |
| NAcM-OPT | Selective for DCN1/2[6][7] | Primarily inhibits Cullin 1 and Cullin 3[5][6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the validation process for these inhibitors, the following diagrams, created using the DOT language, illustrate the key biological pathway and experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Fluorescence Polarization (FP) Competition Assay
This assay is employed to determine the binding affinity (Ki) of inhibitors to DCN1 by measuring the displacement of a fluorescently labeled UBC12 peptide.
-
Materials:
-
Purified recombinant human DCN1 protein.
-
Fluorescently labeled peptide derived from the N-terminus of UBC12 (e.g., FITC-labeled).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Test compounds (this compound, DI-591, NAcM-OPT) and controls.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the microplate, add the test compound, DCN1 protein, and the fluorescently labeled UBC12 peptide.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
The IC50 values are calculated from the dose-response curves, and Ki values are determined using the Cheng-Prusoff equation.
-
Bio-Layer Interferometry (BLI) Assay
BLI is utilized to measure the real-time binding kinetics and determine the dissociation constant (Kd) of inhibitors to DCN1.
-
Materials:
-
BLI instrument (e.g., Octet system).
-
Streptavidin (SA) biosensors.
-
Biotinylated recombinant human DCN1 protein.
-
Assay Buffer: PBS with 0.01% Triton X-100.
-
Test compounds.
-
-
Procedure:
-
Immobilize biotinylated DCN1 onto the SA biosensors.
-
Establish a baseline by dipping the biosensors into the assay buffer.
-
Transfer the biosensors to wells containing serial dilutions of the test compound to measure the association phase.
-
Move the biosensors back to the assay buffer to measure the dissociation phase.
-
The binding sensorgrams are fitted to a 1:1 binding model to determine the kon, koff, and Kd values.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein within intact cells.
-
Materials:
-
Cell line expressing DCN1 (e.g., KYSE70).
-
Test compounds.
-
PBS with protease inhibitors.
-
Equipment for cell lysis, SDS-PAGE, and Western blotting.
-
Anti-DCN1 antibody.
-
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble DCN1 at each temperature by Western blotting.
-
A shift in the melting curve of DCN1 in the presence of the inhibitor indicates target engagement.
-
In-Cell Cullin Neddylation Assay
This Western blot-based assay is crucial for assessing the functional effect of the inhibitors on the neddylation status of cullin proteins in a cellular environment.
-
Materials:
-
Cell line of interest.
-
Test compounds.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies against various cullins (CUL1, CUL3, etc.) and a loading control (e.g., GAPDH).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat cells with a dose-range of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE. Neddylated cullins will migrate slower than their un-neddylated counterparts.
-
Transfer the proteins to a membrane and probe with specific anti-cullin antibodies.
-
The reduction in the band intensity of the neddylated cullin relative to the total cullin indicates the inhibitory activity of the compound.
-
Conclusion
This compound is a high-affinity, specific inhibitor of the DCN1-UBC12 interaction. The experimental data robustly demonstrates its potent biochemical activity and its selective inhibition of Cullin 3 neddylation in cellular contexts.[5] In comparison to other inhibitors like DI-591 and NAcM-OPT, this compound exhibits comparable or superior potency and a highly selective profile, making it an excellent tool for investigating the biological roles of the CRL3 E3 ligase and a promising candidate for further therapeutic development. The detailed protocols provided in this guide offer a framework for the continued evaluation and characterization of this compound and other modulators of the neddylation pathway.
References
- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DI-404 and Other Neddylation Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DCN1 inhibitor DI-404 with other prominent neddylation inhibitors. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways to aid in the selection of appropriate chemical probes for investigating the neddylation cascade.
The neddylation pathway, a crucial post-translational modification process, is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which regulate the degradation of approximately 20% of the cellular proteome. Dysregulation of this pathway is implicated in numerous pathologies, particularly cancer, making it a compelling target for therapeutic development. This guide focuses on this compound, a selective inhibitor of Defective in Cullin Neddylation 1 (DCN1), and compares its efficacy with other inhibitors that target different nodes of the neddylation cascade.
Mechanism of Action: DCN1 vs. NAE Inhibition
Neddylation inhibitors can be broadly categorized based on their molecular targets within the enzymatic cascade. This compound and its analogs target DCN1, a co-E3 ligase that facilitates the transfer of NEDD8 from the E2 conjugating enzyme UBE2M to cullins, particularly Cullin 3. In contrast, inhibitors like Pevonedistat (MLN4924) target the NEDD8-activating enzyme (NAE), the E1 enzyme that initiates the entire neddylation process. This difference in mechanism leads to distinct biological consequences:
-
DCN1 Inhibitors (e.g., this compound): Offer a more targeted approach by selectively inhibiting the neddylation of specific cullins, primarily Cullin 3. This leads to the accumulation of substrates of CRL3, such as the transcription factor NRF2.
-
NAE Inhibitors (e.g., Pevonedistat): Act as pan-neddylation inhibitors, blocking the activity of all CRLs. This results in a global accumulation of CRL substrates, leading to broader cellular effects, including cell cycle arrest, apoptosis, and senescence.
Quantitative Comparison of Neddylation Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other DCN1 inhibitors and the NAE inhibitor Pevonedistat.
Table 1: Biochemical Potency of DCN1 and NAE Inhibitors
| Inhibitor | Target | Assay Type | Potency (Kd / Ki / IC50) |
| This compound | DCN1 | Not Specified | Kd = 6.7 nM[1] |
| DI-591 | DCN1 | Competitive Binding | Ki = 12 nM[1] |
| DI-1548 | DCN1 | Competitive Binding | Ki < 1 nM[1] |
| DI-1859 | DCN1 | Competitive Binding | Ki < 1 nM[1] |
| NAcM-OPT | DCN1 | TR-FRET | IC50 = 80 nM[1] |
| Pevonedistat (MLN4924) | NAE | Enzyme Inhibition | IC50 = 4.7 nM |
Table 2: Cellular Activity of DCN1 and NAE Inhibitors
| Inhibitor | Primary Cellular Effect | Effective Concentration | Cell Viability (IC50) |
| This compound | Predominantly unneddylated Cullin 3 | 1 µM (in H2170 cells)[1] | Data not available |
| DI-591 | Selective inhibition of Cullin 3 neddylation | 0.3 µM (in THLE2 cells)[1] | No cytotoxicity up to 20 µM[2] |
| DI-1548 | Selective inhibition of Cullin 3 neddylation | ~1 nM[3] | No cytotoxicity up to 1 µM[3] |
| DI-1859 | Selective inhibition of Cullin 3 neddylation | ~1 nM[3] | Data not available |
| NAcM-OPT | Inhibition of Cullin 1 and 3 neddylation | 10 µM (in HCC95 cells)[1] | Data not available |
| Pevonedistat (MLN4924) | Pan-cullin neddylation inhibition | Sub-micromolar | 71 nM - 250 nM (in various osteosarcoma cell lines)[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Neddylation cascade and points of inhibition.
Caption: Western blot workflow for analyzing cullin neddylation status.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Western Blot for Cullin Neddylation
This protocol is designed to detect changes in the neddylation status of Cullin 3 following treatment with neddylation inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., H2170, U2OS, THLE2) at a suitable density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or other neddylation inhibitors (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 4, 24, or 48 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an 8% or 4-12% Tris-glycine gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Cullin 3 (e.g., from Cell Signaling Technology or Abcam) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system. The upper band corresponds to neddylated Cullin 3, and the lower band is the un-neddylated form.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of neddylation inhibitors.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of the neddylation inhibitor or DMSO control.
-
Incubate for 72 hours.
3. MTT Reagent Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
4. Solubilization and Measurement:
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of an inhibitor to its target protein within intact cells.[3]
1. Cell Treatment:
-
Treat cultured cells (e.g., U2OS) with the DCN1 inhibitor (e.g., DI-1548 at 0.3 nM to 1 µM) or vehicle control for 1 hour.[3]
2. Heat Treatment:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Heat the cell suspension at a specific temperature (e.g., 53°C for DCN1) for 3 minutes, followed by cooling.[3]
3. Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein.
4. Western Blot Analysis:
-
Analyze the soluble fraction by western blotting using an antibody against the target protein (DCN1).
-
An increase in the amount of soluble DCN1 at the elevated temperature in the presence of the inhibitor indicates target engagement and stabilization.
References
- 1. Discovery of neddylation E2s inhibitors with therapeutic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
DI-404 vs. MLN4924: A Comparative Analysis of Neddylation Pathway Inhibitors
A detailed comparison of a selective DCN1-UBC12 inhibitor versus a pan-Neddylation E1 enzyme inhibitor, providing researchers and drug development professionals with a comprehensive guide to their mechanisms, performance, and experimental evaluation.
In the landscape of cancer therapeutics, the neddylation pathway has emerged as a critical target. This post-translational modification process, essential for the function of Cullin-RING E3 ubiquitin ligases (CRLs), governs the degradation of a significant portion of the cellular proteome, including key regulators of cell cycle and signaling. Disruption of this pathway has shown considerable promise in oncology. This guide provides a comparative analysis of two prominent inhibitors that act on the neddylation cascade, albeit at different key intervention points: DI-404, a selective inhibitor of the DCN1-UBC12 protein-protein interaction, and MLN4924 (Pevonedistat), a first-in-class inhibitor of the NEDD8-Activating Enzyme (NAE).
At a Glance: Key Differences
| Feature | This compound | MLN4924 (Pevonedistat) |
| Target | DCN1-UBC12 Protein-Protein Interaction | NEDD8-Activating Enzyme (NAE) |
| Mechanism | Selective inhibition of Cullin 3 (CUL3) neddylation.[1] | Pan-inhibition of all cullin neddylation.[2][3] |
| Binding Affinity | Kd = 6.7 nM for DCN1.[1] | IC50 = 4.7 nM for NAE. |
| Reported Cellular Effect | Predominantly blocks CUL3 neddylation at 1 µM in H2170 cells. | Inhibits proliferation of various cancer cell lines with IC50 values in the nM to low µM range.[3] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and MLN4924 lies in their point of intervention within the neddylation cascade, leading to distinct downstream consequences.
MLN4924: The Pan-Inhibitor
MLN4924 acts at the apex of the neddylation pathway by inhibiting the NEDD8-Activating Enzyme (NAE), the E1 enzyme responsible for the initial activation of NEDD8.[2][4] This blockade prevents the transfer of NEDD8 to the E2 conjugating enzymes, resulting in a global shutdown of all cullin-RING ligase activity.[2][3] The inactivation of multiple CRLs leads to the accumulation of a broad range of their substrates, including cell cycle regulators like p21 and p27, ultimately inducing cell cycle arrest, apoptosis, and senescence in cancer cells.[5][6]
This compound: The Selective Modulator
In contrast, this compound employs a more targeted approach by disrupting the specific protein-protein interaction between DCN1 (Defective in Cullin Neddylation 1) and the E2 enzyme UBC12.[1] DCN1 acts as a scaffold, facilitating the efficient transfer of NEDD8 from UBC12 to specific cullins. Research has shown that this interaction is particularly critical for the neddylation of Cullin 3 (CUL3).[3][7] By inhibiting the DCN1-UBC12 interaction, this compound selectively prevents the neddylation and subsequent activation of CUL3-based CRLs, leaving the activity of other cullin ligases largely intact.[1][3] This selective inhibition leads to the accumulation of CUL3-specific substrates, most notably the transcription factor NRF2, a master regulator of the antioxidant response.[7]
Performance Data: A Comparative Overview
Direct comparative studies between this compound and MLN4924 are not extensively published. However, by examining data for each compound and related selective inhibitors, a clear picture of their differing cellular impacts emerges.
Biochemical Potency
| Compound | Target | Metric | Value |
| This compound | DCN1 | Kd | 6.7 nM |
| MLN4924 | NAE | IC50 | 4.7 nM |
Cellular Activity: Proliferation and Neddylation Inhibition
MLN4924 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.
| Cell Line | Cancer Type | MLN4924 IC50 (Growth Inhibition) |
| HCT116 | Colon Cancer | ~50-100 nM |
| KYSE70 | Esophageal Cancer | ~50-350 nM[3] |
| THLE2 | Liver Cells | ~50-350 nM[3] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | >95% inhibition at 1.25 µM[6] |
| Colon Cancer Cells | Colon Cancer | Time and dose-dependent inhibition[8] |
Signaling Pathways and Downstream Effects
The differing mechanisms of this compound and MLN4924 result in the modulation of distinct downstream signaling pathways.
Figure 1. Signaling Pathways of MLN4924 and this compound. This diagram illustrates the distinct points of intervention and downstream consequences of the pan-NAE inhibitor MLN4924 and the selective DCN1-UBC12 inhibitor this compound.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of enzyme inhibitors. Below are summarized protocols for key assays used to characterize compounds like this compound and MLN4924.
1. Western Blot for Cullin Neddylation
This assay is fundamental to confirming the on-target activity of neddylation inhibitors.
-
Objective: To determine the extent of cullin neddylation in cells following inhibitor treatment.
-
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM for this compound; 10, 100, 1000 nM for MLN4924) for a specified duration (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Neddylated cullins will migrate slower than their unneddylated counterparts. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the cullin of interest (e.g., anti-CUL1, anti-CUL3) or an anti-NEDD8 antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Figure 2. Western Blot Workflow for Cullin Neddylation. A step-by-step diagram outlining the process of assessing cullin neddylation status in inhibitor-treated cells.
2. Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of the inhibitors.
-
Objective: To determine the IC50 value for growth inhibition.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the inhibitor (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
Viability Measurement: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.
-
Objective: To verify that the inhibitor binds to its intended target protein within the cell.
-
Methodology:
-
Cell Treatment: Treat cells with the inhibitor or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of the target protein (NAE or DCN1) remaining in the soluble fraction by Western blot or other quantitative methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization upon binding.
-
Conclusion: Choosing the Right Tool for the Job
The comparative analysis of this compound and MLN4924 highlights a critical strategic choice in targeting the neddylation pathway. MLN4924, as a pan-NAE inhibitor, offers a potent, broad-spectrum approach to disrupting cancer cell proliferation by inactivating all CRLs. This global effect, however, may also contribute to off-target effects and toxicities.
This compound, and other selective DCN1-UBC12 inhibitors, represent a more nuanced strategy. By specifically targeting the neddylation of CUL3, these compounds allow for the precise dissection of the roles of CRL3 in cellular processes and disease. While they may not exhibit the same broad cytotoxic profile as pan-inhibitors, their ability to modulate specific downstream pathways, such as the NRF2 antioxidant response, opens up new therapeutic avenues, potentially in combination with other agents or in diseases where CRL3 dysregulation is a key driver.
The choice between a pan-inhibitor and a selective inhibitor will ultimately depend on the specific research question or therapeutic goal. This guide provides the foundational information and experimental frameworks necessary for researchers and drug developers to make informed decisions in the exciting and evolving field of neddylation pathway therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 5. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DI-404's Effects Using Genetic Knockdown of DCN1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of DCN1 by the small molecule DI-404 and the genetic knockdown of DCN1 using siRNA. Both approaches are validated as effective strategies for inhibiting the neddylation of Cullin 3 (CUL3) and consequently stabilizing the substrate protein NRF2. This cross-validation strengthens the case for DCN1 as a druggable target and provides researchers with a framework for interpreting experimental results obtained through either method.
Executive Summary
Defective in Cullin Neddylation 1 (DCN1) is a critical E3 ligase that facilitates the neddylation of cullin proteins, a post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). The small molecule this compound is a potent peptidomimetic inhibitor that disrupts the protein-protein interaction between DCN1 and the E2 neddylation-conjugating enzyme UBC12. This guide demonstrates that the phenotypic effects of this compound, particularly the selective inhibition of CUL3 neddylation and subsequent accumulation of the CRL3 substrate NRF2, are consistent with the effects observed following the genetic knockdown of DCN1. This concordance validates the on-target activity of this compound and provides a strong rationale for its use as a chemical probe to investigate DCN1-related biology.
Data Presentation: Pharmacological vs. Genetic Inhibition of DCN1
The following tables summarize the quantitative data gathered from various studies to compare the efficacy and specificity of this compound and DCN1 knockdown.
Table 1: Comparison of this compound and DCN1 Knockdown on Target Engagement and Cellular Effects
| Parameter | This compound (and its potent analogs) | DCN1 Knockdown (siRNA) |
| Target | DCN1-UBC12 Interaction | DCN1 mRNA |
| Binding Affinity (Kd) | 6.9 nM for this compound[1] | Not Applicable |
| Inhibition of CUL3 Neddylation | Potent inhibition (IC50 as low as 0.3 nM for analog DI-1859)[2] | Significant reduction in neddylated CUL3 levels[3] |
| Effect on NRF2 Accumulation | Robust increase in NRF2 protein levels[1] | Marked accumulation of NRF2 protein[3] |
| Selectivity for CUL3 | Highly selective for CUL3 over other cullins[4] | Primarily affects CUL3 neddylation[3] |
Note: Data for this compound and its analogs and DCN1 knockdown are derived from different studies and experimental systems. Direct quantitative comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cullin Neddylation Assay via Western Blot
This protocol is used to assess the neddylation status of CUL3 following treatment with this compound or DCN1 knockdown.
a. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with this compound or transfect with DCN1 siRNA.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CUL3 overnight at 4°C. Neddylated CUL3 will appear as a higher molecular weight band (~8 kDa shift) compared to the unneddylated form.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
NRF2 Accumulation Assay via Western Blot
This protocol is used to measure the levels of NRF2 protein, a downstream target of CUL3, following DCN1 inhibition.
a. Sample Preparation and Western Blotting
-
Follow the same cell lysis, protein quantification, and SDS-PAGE procedures as described in the Cullin Neddylation Assay.
-
Incubate the membrane with a primary antibody against NRF2 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize and quantify the band intensities to determine the relative NRF2 protein levels.
DCN1 Knockdown using siRNA
This protocol describes the transient knockdown of DCN1 expression in cultured cells.
a. siRNA Transfection
-
Seed cells in a 6-well plate and grow to 50-60% confluency.
-
Prepare the siRNA transfection mix by diluting DCN1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Add a lipid-based transfection reagent to the diluted siRNA and incubate to allow the formation of siRNA-lipid complexes.
-
Add the transfection complexes to the cells.
-
Incubate the cells for 48-72 hours before harvesting for subsequent experiments.
b. Validation of Knockdown Efficiency
-
Harvest a subset of the transfected cells to assess DCN1 knockdown efficiency.
-
Perform Western blotting for DCN1 protein levels or qRT-PCR for DCN1 mRNA levels.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and the logical relationship between the pharmacological and genetic approaches to validate the on-target effects of this compound.
Caption: DCN1-mediated CUL3 neddylation pathway and points of inhibition.
Caption: Experimental workflow for cross-validating this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Downstream Effects of DI-404 to Confirm its Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DI-404, a high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction, against other relevant compounds. The focus is on elucidating its mechanism of action through the assessment of its downstream effects, supported by experimental data and detailed protocols.
Introduction to this compound and the Neddylation Pathway
This compound is a potent and selective inhibitor of the interaction between the Defective in Cullin Neddylation 1 (DCN1) protein and the Ubiquitin-Conjugating Enzyme 12 (UBC12). This interaction is a critical step in the neddylation cascade, a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. The most well-characterized substrates of neddylation are the cullin proteins, which form the scaffold of Cullin-RING E3 ubiquitin ligases (CRLs). Neddylation of cullins is essential for the activation of CRLs, which in turn target a vast number of proteins for ubiquitination and subsequent proteasomal degradation.
By disrupting the DCN1-UBC12 interaction, this compound selectively inhibits the neddylation of cullin 3 (CUL3).[1] This leads to the inactivation of CUL3-based E3 ligases and the subsequent accumulation of their specific substrates. This targeted mechanism of action makes this compound a valuable tool for studying the specific roles of the CUL3 pathway and a potential therapeutic agent in diseases where this pathway is dysregulated.
Comparative Analysis of this compound and Alternative Inhibitors
To objectively assess the performance of this compound, this guide compares it with two key alternative compounds:
-
DI-591: A potent, cell-permeable small-molecule inhibitor that also targets the DCN1-UBC12 interaction.[2][3]
-
MLN4924 (Pevonedistat): A first-in-class, broad-spectrum inhibitor of the NEDD8-activating enzyme (NAE), the E1 enzyme in the neddylation cascade.[4][5][6] MLN4924 blocks all cullin neddylation, providing a benchmark for the effects of pan-neddylation inhibition.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and its comparators.
| Parameter | This compound | DI-591 | MLN4924 (Pevonedistat) |
| Target | DCN1-UBC12 Interaction | DCN1-UBC12 Interaction | NEDD8-Activating Enzyme (NAE) |
| Binding Affinity (Kd/Ki) | Kd = 6.9 nM[1] | Ki = 10-12 nM[2][3] | IC50 = 4.7 nM[6] |
| Cellular Potency | Selective inhibition of CUL3 neddylation | Selective inhibition of CUL3 neddylation[2][3] | Pan-cullin neddylation inhibition[6] |
| Downstream Effect | Accumulation of CUL3 substrates (e.g., NRF2) | Accumulation of CUL3 substrates (e.g., NRF2) | Accumulation of all CRL substrates |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the neddylation pathway and the points of intervention for this compound, DI-591, and MLN4924.
Caption: The neddylation pathway and inhibitor points of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blot for Cullin Neddylation Status
Objective: To assess the inhibitory effect of this compound on the neddylation of cullin 3.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, A549) and allow them to adhere overnight. Treat cells with varying concentrations of this compound, DI-591, or MLN4924 for the desired time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an 8% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Cullin 3 overnight at 4°C. The neddylated form of CUL3 will appear as a higher molecular weight band.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for both neddylated and un-neddylated CUL3. The ratio of neddylated to total CUL3 is used to determine the extent of inhibition.
NRF2 Accumulation Assay
Objective: To measure the accumulation of NRF2, a known substrate of the CUL3 E3 ligase, as a downstream marker of this compound activity.
Protocol:
-
Cell Treatment and Lysis: Follow the same procedure as in the Western Blot protocol for cell treatment and lysis.
-
Western Blotting: Perform SDS-PAGE and western blotting as described above.
-
Antibody Incubation: Use a primary antibody specific for NRF2. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.
-
Analysis: Quantify the band intensity of NRF2 and normalize it to the loading control. Compare the levels of NRF2 in treated cells to the vehicle control to determine the fold-increase in accumulation.
Fluorescence Polarization (FP) Assay for DCN1-UBC12 Binding
Objective: To quantitatively measure the in vitro binding affinity of this compound to the DCN1-UBC12 complex.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant human DCN1 and a fluorescently labeled N-terminal peptide of UBC12.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled UBC12 peptide and purified DCN1 protein.
-
Inhibitor Titration: Add serial dilutions of this compound or other test compounds to the wells.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes to reach equilibrium. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable binding model to determine the IC50 and subsequently calculate the Ki value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the downstream effects of this compound.
Caption: Workflow for assessing this compound's downstream effects.
Conclusion
This compound is a highly potent and selective peptidomimetic inhibitor of the DCN1-UBC12 interaction. Experimental evidence confirms its mechanism of action through the selective inhibition of cullin 3 neddylation, leading to the accumulation of CUL3 substrates such as NRF2. In comparison to the broader neddylation inhibitor MLN4924, this compound offers a more targeted approach to dissect the specific functions of the CUL3 pathway. Its similar mechanism of action to the small molecule DI-591 provides researchers with alternative chemical scaffolds for probing this important cellular process. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the downstream effects of this compound and its potential therapeutic applications.
References
- 1. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DI-404's Inhibitory Activity: A Comparative Guide
This guide provides an objective comparison of the inhibitory activity of DI-404, a potent and selective inhibitor of the DCN1-UBC12 protein-protein interaction, with other known inhibitors targeting the same pathway. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of the neddylation pathway and its role in various diseases.
This compound is a high-affinity peptidomimetic inhibitor that selectively targets the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M), leading to the specific inhibition of cullin 3 (CUL3) neddylation.[1] The activation of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases, is dependent on the neddylation of the cullin subunit. This process is crucial for regulating the degradation of approximately 20% of the cellular proteome, and its dysregulation is implicated in numerous cancers.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the reported binding affinities and cellular effects of this compound and its alternatives. These inhibitors are categorized by their chemical nature and mechanism of action.
| Inhibitor | Chemotype | Target | Binding Affinity (Kd / Ki) | Cellular Effect |
| This compound | Peptidomimetic | DCN1-UBC12 | Kd = 6.9 nM | Selectively inhibits CUL3 neddylation.[1][2] |
| DI-591 | Peptidomimetic | DCN1-UBC12 | Ki = 12 nM | Selectively inhibits CUL3 neddylation.[2] |
| DI-1548 | Covalent | DCN1 | Not Reported | Potent and selective inhibition of CUL3 neddylation.[3] |
| DI-1859 | Covalent | DCN1 | Not Reported | Potent and selective inhibition of CUL3 neddylation.[3] |
| NAcM-OPT | Piperidinyl Urea | DCN1-UBC12 | IC50 = 80 nM | Inhibits CUL1 and CUL3 neddylation.[2] |
| WS-383 | Not Specified | DCN1-UBC12 | IC50 = 11 nM | Inhibits CUL3 neddylation.[2] |
| DC-2 | Not Specified | DCN1-UBC12 | IC50 = 15 nM | Inhibits CUL3 neddylation.[2] |
Experimental Protocols
Detailed methodologies for key experiments to verify the inhibitory activity of this compound and its alternatives are provided below.
In Vitro DCN1-UBC12 Binding Assay (TR-FRET)
This assay quantitatively measures the binding affinity of an inhibitor to the DCN1-UBC12 complex.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. DCN1 is labeled with a donor fluorophore (e.g., Europium) and a peptide derived from UBC12 is labeled with an acceptor fluorophore (e.g., APC). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of Europium-labeled DCN1 in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA).
-
Prepare a 2X solution of APC-labeled UBC12 peptide in assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X Europium-labeled DCN1 solution to all wells.
-
Add 10 µL of the 2X APC-labeled UBC12 peptide solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Cullin Neddylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the neddylation of cullin proteins within a cellular context.
Principle: Neddylation adds an ~8.5 kDa NEDD8 protein to the cullin, resulting in a noticeable molecular weight shift on an SDS-PAGE gel. Western blotting with an antibody against a specific cullin (e.g., CUL3) allows for the visualization and quantification of both the neddylated (higher molecular weight) and un-neddylated (lower molecular weight) forms.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HCT116) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel (a 6-8% gel is recommended for better separation of neddylated and un-neddylated forms).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the cullin of interest (e.g., anti-CUL3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for both neddylated and un-neddylated cullin using densitometry software (e.g., ImageJ).
-
Calculate the percentage of neddylated cullin relative to the total cullin for each treatment condition.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the general experimental workflow for verifying the inhibitory activity of this compound.
Caption: Cullin 3 Neddylation Pathway and this compound's Mechanism of Action.
Caption: General workflow for verifying the inhibitory activity of this compound.
References
Comparative Study of CDR404 in Different Cancer Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of CDR404, a novel T-cell engager, against current therapeutic alternatives in various MAGE-A4-positive cancer subtypes. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows.
Executive Summary
CDR404 is a bispecific, bivalent antibody-based T-cell engager that targets the MAGE-A4 peptide presented on HLA-A*02:01-positive tumor cells, redirecting T-cells to elicit a potent anti-tumor response.[1][2][3] MAGE-A4 is a cancer-testis antigen expressed in a range of solid tumors with high unmet medical need, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), bladder cancer, gynecological cancers, synovial sarcoma, and melanoma.[4] Preclinical data suggests CDR404 may offer a superior potency and durability with a more favorable safety profile compared to T-cell receptor (TCR)-based therapies.[1][5] Early results from the ongoing Phase 1 clinical trial (NCT06402201) indicate that CDR404 is well-tolerated and shows preliminary signs of anti-tumor activity.[6][7] This guide provides a comparative overview of CDR404 against a key emerging competitor, afamitresgene autoleucel, and the current standard-of-care treatments for relevant cancer subtypes.
Mechanism of Action of CDR404
CDR404 functions by forming an immunological synapse between a CD3-positive T-cell and a MAGE-A4-expressing tumor cell. One arm of the bispecific antibody binds to the CD3 component of the T-cell receptor complex, while the other arm binds to the MAGE-A4 peptide presented by the HLA-A*02:01 molecule on the cancer cell surface. This cross-linking activates the T-cell, leading to the release of cytotoxic granules and cytokines, ultimately resulting in the targeted killing of the tumor cell.
Caption: Mechanism of CDR404-mediated T-cell engagement and tumor cell lysis.
Preclinical Data Summary: CDR404
Preclinical studies have demonstrated the potent and specific activity of CDR404 against MAGE-A4-positive cancer cell lines. While specific IC50 values are not yet publicly detailed, reports from scientific conferences highlight its superior performance compared to a TCR-based T-cell engager (TCR-TCE-Fc).[2]
Key Preclinical Findings:
-
Superior Potency: CDR404 exhibited more potent killing of various MAGE-A4-positive cancer cell lines, including those from lung adenocarcinoma, squamous cell carcinoma, and melanomas, even at low effector-to-target ratios, mimicking a "cold" tumor environment.[1][2][5]
-
Enhanced Durability: In serial killing assays, T-cells exposed to CDR404 maintained better fitness and showed lower levels of exhaustion markers compared to the TCR-TCE-Fc, suggesting the potential for more durable responses.[2][5]
-
Favorable Cytokine Profile: CDR404 induced a more favorable cytokine release profile, which may translate to a better safety profile in the clinical setting.[1][5]
-
In Vivo Efficacy: Treatment with CDR404 led to complete tumor regression in an in vivo squamous NSCLC xenograft model (NCI-H1703).[8][9]
Clinical Data Summary: CDR404 (NCT06402201)
CDR404 is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter study in adult patients with selected advanced solid tumors that are HLA-A*02:01 positive and express MAGE-A4.[10][11][12][13] The primary objectives are to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10] Secondary objectives include evaluating preliminary anti-tumor activity, pharmacokinetics, and immunogenicity.[10]
Preliminary Clinical Findings:
-
Safety: Early data from the first two dose levels (100 µg and 200 µg) indicate that CDR404 is well-tolerated. Grade 1 cytokine release syndrome (CRS) was observed after the first dose in some patients.[6]
-
Pharmacodynamics: CDR404 has demonstrated all four canonical hallmarks of T-cell engager pharmacodynamic activity at these initial low doses, including T-cell activation and expansion.[6][7]
-
Anti-Tumor Activity: Early signals of clinical activity have been observed, including tumor stabilization and improvements in biomarkers in patients with ovarian cancer and synovial sarcoma.[6][7] In one patient with metastatic synovial sarcoma refractory to first-line chemotherapy, CDR404 at 100 µg induced tumor stabilization for 16 weeks.[6] Another patient experienced a transient tumor flare followed by stabilization, consistent with cytotoxic T-cell infiltration.[7]
As the trial is ongoing, comprehensive efficacy data, including objective response rates and duration of response across different cancer subtypes, are not yet available.
Comparative Landscape: CDR404 vs. Alternatives
The following tables provide a comparative overview of CDR404's emerging profile against an approved MAGE-A4 targeting therapy, afamitresgene autoleucel, and the standard-of-care treatments for selected MAGE-A4-positive cancer subtypes.
Table 1: Comparison with Afamitresgene Autoleucel (TCR-T Cell Therapy)
| Feature | CDR404 (T-Cell Engager) | Afamitresgene Autoleucel (Tecelra™) (TCR-T Cell Therapy) |
| Mechanism | Bispecific antibody redirecting patient's own T-cells | Autologous T-cells genetically engineered to express a MAGE-A4 specific TCR |
| Administration | Off-the-shelf intravenous infusion | Personalized therapy requiring leukapheresis, T-cell engineering, and lymphodepleting chemotherapy prior to infusion |
| Target Population | HLA-A02:01 positive, MAGE-A4 expressing solid tumors | HLA-A02 positive, MAGE-A4 expressing unresectable or metastatic synovial sarcoma |
| Reported Efficacy | Early signals of tumor stabilization in ovarian cancer and synovial sarcoma (Phase 1 ongoing)[6] | ORR: 39% in synovial sarcoma; Median DoR: 11.6 months in synovial sarcoma[14][15][16][17][18] |
| Key Toxicities | Grade 1 CRS reported at low doses[6] | Cytokine release syndrome (71%, one grade 3 event), cytopenias (Grade 3 or worse)[14][16] |
Table 2: Comparison with Standard of Care in Synovial Sarcoma
| Treatment | Mechanism of Action | Efficacy in Metastatic Synovial Sarcoma |
| CDR404 (Investigational) | MAGE-A4 targeting T-cell engager | Tumor stabilization observed in a patient refractory to first-line chemotherapy (Phase 1)[6] |
| Afamitresgene Autoleucel | MAGE-A4 targeting TCR-T cell therapy | ORR: 39%, Median DoR: 11.6 months (in previously treated patients)[14][16][17] |
| Doxorubicin + Ifosfamide | DNA intercalating agent and alkylating agent | First-line standard of care.[19][20][21] Response rates vary. |
| Pazopanib | Multi-targeted tyrosine kinase inhibitor | Second-line option; modest activity.[19][20][22] |
| Trabectedin | DNA binding agent | Second-line option; modest activity.[19][20] |
Table 3: Comparison with Standard of Care in Other MAGE-A4 Positive Cancers (Metastatic Setting)
| Cancer Subtype | Standard of Care (First-Line Options) | Reported Efficacy (ORR/Median OS) |
| NSCLC (Squamous) | Chemoimmunotherapy (e.g., Pembrolizumab + Carboplatin/Paclitaxel) | Varies based on PD-L1 status and specific regimen. |
| Head and Neck (HNSCC) | Pembrolizumab +/- Platinum-based chemotherapy + 5-FU (EXTREME regimen) or TPEx regimen | Pembrolizumab + Chemo: ORR ~36-43%, Median OS ~13-14.7 months.[23][24] |
| Bladder (Urothelial) | Enfortumab vedotin + Pembrolizumab; Nivolumab + Cisplatin/Gemcitabine; Cisplatin/Gemcitabine followed by Avelumab maintenance | EV+Pembro: ORR ~68%, Median OS ~31.5 months.[25] |
| Ovarian Cancer | Platinum-based chemotherapy +/- Bevacizumab, PARP inhibitors for maintenance in responders | Varies significantly by platinum sensitivity, BRCA status, and line of therapy. |
| Melanoma | Immune checkpoint inhibitors (anti-PD-1 +/- anti-CTLA-4), BRAF/MEK inhibitors (if BRAF mutated) | Anti-PD-1 + Anti-CTLA-4: High response rates but also high toxicity. |
Experimental Protocols
Detailed protocols are essential for the replication and validation of experimental findings. Below are summaries of the methodologies employed in the evaluation of CDR404 and comparator therapies.
CDR404 Preclinical Evaluation Protocol (Summarized)
A comprehensive preclinical testing strategy was likely employed to evaluate the potency and safety of CDR404, similar to other T-cell therapies.[26][27]
-
In Vitro Cytotoxicity Assays:
-
Cell Lines: A panel of MAGE-A4 positive, HLA-A*02:01 positive cancer cell lines from various tumor types (e.g., NSCLC, melanoma) and MAGE-A4 negative control cell lines were used.
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells were co-cultured with target cancer cells at varying effector-to-target ratios.
-
Method: Tumor cell lysis was quantified using methods such as chromium-51 release assays or flow cytometry-based cytotoxicity assays.
-
Endpoint: Determination of dose-dependent killing and calculation of EC50 values.
-
-
Cytokine Release Assays:
-
Method: Supernatants from the co-culture assays were collected at different time points.
-
Analysis: Levels of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) were measured using multiplex immunoassays (e.g., Luminex) or ELISA.
-
-
In Vivo Xenograft Models:
-
Animal Model: Immunodeficient mice (e.g., NSG) were engrafted with human MAGE-A4 positive, HLA-A*02:01 positive tumor cells (e.g., NCI-H1703 for NSCLC).
-
Treatment: Once tumors were established, mice were treated with human PBMCs or T-cells followed by intravenous administration of CDR404 at various dose levels.
-
Endpoint: Tumor growth was monitored over time, and tumor growth inhibition (TGI) was calculated.
-
Caption: A generalized workflow for the preclinical evaluation of CDR404.
CDR404 Phase 1 Clinical Trial (NCT06402201) Protocol Summary
-
Study Design: Phase 1, open-label, multicenter, dose-escalation and expansion study.[10]
-
Patient Population: Adults with locally advanced, unresectable or metastatic MAGE-A4-positive solid tumors who are HLA-A*02:01 positive and have relapsed from, are refractory to, or intolerant of standard therapy.[11]
-
Intervention: Intravenous administration of CDR404 in 3-weekly cycles.[6]
-
Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), incidence and severity of adverse events.[11]
-
Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DoR), pharmacokinetics, and immunogenicity.
-
Tumor Assessment: Tumor response is evaluated according to RECIST v1.1.
Conclusion and Future Directions
CDR404 represents a promising novel immunotherapy for a range of MAGE-A4-positive solid tumors. Its "off-the-shelf" nature offers a potential advantage over personalized cell therapies. Preclinical data are encouraging, suggesting high potency and a favorable safety profile. Early clinical data support its tolerability and demonstrate on-target pharmacodynamic activity.
However, it is crucial to acknowledge that the clinical data for CDR404 are still in the early stages. The ongoing Phase 1 trial will provide more definitive insights into its safety and efficacy across different cancer subtypes. Future randomized controlled trials will be necessary to directly compare CDR404 with standard-of-care treatments and other emerging therapies to establish its role in the clinical management of MAGE-A4-positive cancers. Researchers and clinicians should closely monitor the maturing data from the NCT06402201 trial and subsequent studies.
References
- 1. First in Human Study of CDR404 in HLA-A*02:01 Participants With MAGE-A4 Expressing Solid Tumors [clin.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. onclive.com [onclive.com]
- 5. CDR-Life Presents Promising Preclinical Data for Novel T Cell Engager Programs at AACR Annual Meeting 2025 - CDR-Life [cdr-life.com]
- 6. cdr-life.com [cdr-life.com]
- 7. cdr-life.com [cdr-life.com]
- 8. cdr-life.com [cdr-life.com]
- 9. cgtlive.com [cgtlive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 12. Positive clinical progress in the biotech scene [startupticker.ch]
- 13. Preview - CDR404 - CDR-Life [cdr-life.com]
- 14. Afamitresgene autoleucel for advanced synovial sarcoma and myxoid round cell liposarcoma (SPEARHEAD-1): an international, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. esmo.org [esmo.org]
- 18. targetedonc.com [targetedonc.com]
- 19. Systemic Treatment for Adults with Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Frontiers | Emerging targeted and cellular therapies in the treatment of advanced and metastatic synovial sarcoma [frontiersin.org]
- 23. First‐Line Therapy in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Retrospective, Multicenter, Real‐World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncodaily.com [oncodaily.com]
- 25. Treatment of Bladder Cancer by Stage - NCI [cancer.gov]
- 26. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of DI-404 with Other Chemotherapeutics: A Review of Available Data
Currently, there is a notable absence of publicly available scientific literature, preclinical studies, or clinical trial data detailing the synergistic effects of DI-404 in combination with other chemotherapeutic agents. this compound is a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction, which specifically blocks the neddylation of cullin 3 (CUL3)[1][2]. This mechanism of action suggests a potential for combination therapies, as inhibition of CUL3 can modulate various cellular processes that are also targeted by conventional chemotherapy. However, to date, no studies have been published that quantitatively assess the synergistic potential of this compound with other anticancer drugs.
Theoretical Potential for Synergy
The inhibition of CUL3 by this compound leads to the accumulation of substrate proteins that are normally targeted for degradation by the CUL3-RING ubiquitin ligase (CRL3) complex. This disruption of protein homeostasis could, in theory, sensitize cancer cells to the cytotoxic effects of other chemotherapeutics.
For instance, one study demonstrated that the knockdown of cullin 3 in cholangiocarcinoma cells led to an increased sensitivity to both 5-fluorouracil and gemcitabine[3][4]. This finding suggests that inhibiting CUL3 function could lower the therapeutic threshold for these chemotherapeutic agents, a hallmark of synergistic interaction. The study, however, utilized siRNA-mediated knockdown rather than a specific small molecule inhibitor like this compound, and did not provide quantitative synergy data such as combination indices.
The DCN1-UBC12 Interaction as a Therapeutic Target
The interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12) is a critical step in the activation of CRLs, particularly CRL3[5][6][7]. Small molecule inhibitors that disrupt this interaction, such as this compound, represent a targeted approach to modulate the neddylation pathway[1][2][6][7][8]. While the therapeutic potential of these inhibitors is being explored, their efficacy in combination with established chemotherapies remains an open area of investigation.
Future Directions
To ascertain the synergistic potential of this compound, rigorous preclinical studies are required. Such investigations would need to involve:
-
In vitro combination studies: Assessing the effects of this compound combined with a panel of standard-of-care chemotherapeutics (e.g., paclitaxel, doxorubicin, cisplatin, gemcitabine) across various cancer cell lines. Quantitative analysis of synergy, using methodologies like the Chou-Talalay method to calculate combination indices, would be essential.
-
In vivo xenograft models: Evaluating the anti-tumor efficacy of promising combinations identified in vitro in animal models. These studies would provide insights into the therapeutic window and potential toxicities of the combination regimens.
-
Pharmacodynamic and mechanistic studies: Investigating the molecular mechanisms underlying any observed synergy. This could involve analyzing changes in cell cycle progression, apoptosis, DNA damage repair pathways, and the accumulation of specific CRL3 substrates.
Conclusion
While the mechanism of action of this compound as a selective inhibitor of cullin 3 neddylation provides a strong rationale for exploring its use in combination cancer therapy, there is currently no experimental data to support or quantify its synergistic effects with other chemotherapeutics. The scientific community awaits the publication of such studies to better understand the potential clinical utility of this compound in combination regimens. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap through dedicated preclinical research.
Signaling Pathways and Experimental Workflows
As no experimental data on the synergistic effects of this compound is available, diagrams for signaling pathways and experimental workflows are presented here as hypothetical examples of how such information could be visualized once the necessary research has been conducted.
Caption: Hypothetical signaling pathway of this compound.
Caption: Hypothetical workflow for in vitro synergy assessment.
References
- 1. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 3. Knockdown of cullin 3 inhibits progressive phenotypes and increases chemosensitivity in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of cullin 3 inhibits progressive phenotypes and increases chemosensitivity in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking DI-404: A Comparative Guide to Small Molecule Inhibitors of the DCN1-UBC12 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
The inhibition of protein-protein interactions (PPIs) has emerged as a promising therapeutic strategy for a multitude of diseases. Small molecule inhibitors offer a distinct advantage in their potential for oral bioavailability and cell permeability. This guide provides a comprehensive comparison of DI-404, a potent peptidomimetic inhibitor of the DCN1-UBC12 interaction, with other notable small molecule inhibitors targeting this critical node in the cullin-RING E3 ubiquitin ligase (CRL) pathway. The data presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies and to provide a framework for the development of next-generation PPI inhibitors.
Introduction to the DCN1-UBC12 Interaction and the Neddylation Pathway
The neddylation pathway is a crucial post-translational modification process that regulates the activity of the largest family of E3 ubiquitin ligases, the cullin-RING ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the cellular proteome, playing a pivotal role in numerous cellular processes, including cell cycle progression, signal transduction, and DNA damage repair.
The activation of CRLs is contingent upon the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process termed neddylation. This process is facilitated by a cascade of enzymes: an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12), and an E3 ligase. The protein DCN1 (Defective in Cullin Neddylation 1) acts as a scaffold-like E3 ligase, bringing the NEDD8-charged UBC12 into close proximity with the cullin protein, thereby enhancing the efficiency of NEDD8 transfer. The interaction between DCN1 and UBC12 is a critical regulatory step in the neddylation of specific cullins, most notably cullin 3 (CUL3).
Dysregulation of the neddylation pathway has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors that disrupt the DCN1-UBC12 protein-protein interaction offer a promising strategy for the selective inhibition of CRL activity.
The Neddylation Pathway and Point of Inhibition
The following diagram illustrates the enzymatic cascade of the neddylation pathway and highlights the specific point of intervention for DCN1-UBC12 inhibitors like this compound.
A Researcher's Guide to Ensuring Reproducibility of DI-404, a DCN1-UBC12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the consistency and performance of the small molecule inhibitor DI-404 from various suppliers. As a potent and selective inhibitor of the DCN1-UBC12 protein-protein interaction, this compound is a valuable tool for investigating the cullin-RING E3 ubiquitin ligase (CRL) pathway.[1] However, ensuring the reproducibility of experimental results hinges on the quality and consistency of the chemical probe used. This guide outlines key quality control parameters, provides detailed experimental protocols for in-house validation, and offers templates to compare this compound from different sources, thereby empowering researchers to make informed decisions and maintain experimental rigor.
Understanding this compound and its Mechanism of Action
This compound is a peptidomimetic inhibitor that targets the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12).[1] This interaction is crucial for the neddylation of cullin 3, a post-translational modification essential for the activation of CRL3 E3 ubiquitin ligases. By blocking the DCN1-UBC12 interaction, this compound selectively prevents the neddylation of cullin 3, leading to the accumulation of CRL3 substrates.[1][2]
Comparative Guide for this compound from Different Suppliers
As no direct comparative studies on this compound from various suppliers are publicly available, researchers must perform their own validation. The following tables provide a template for comparing key quality control parameters and experimental outcomes.
Table 1: Supplier Information and Compound Quality Control
| Parameter | Supplier A | Supplier B | Supplier C |
| Lot Number | |||
| Quoted Purity (%) | |||
| Analytical Method for Purity | (e.g., HPLC, qNMR) | (e.g., HPLC, qNMR) | (e.g., HPLC, qNMR) |
| Identity Confirmation | (e.g., LC-MS, 1H-NMR) | (e.g., LC-MS, 1H-NMR) | (e.g., LC-MS, 1H-NMR) |
| Appearance | |||
| Solubility | (e.g., in DMSO) | (e.g., in DMSO) | (e.g., in DMSO) |
| Certificate of Analysis Provided | (Yes/No) | (Yes/No) | (Yes/No) |
Table 2: In Vitro and Cellular Activity Comparison
| Experiment | Parameter | Supplier A | Supplier B | Supplier C |
| Western Blot | IC50 for Cullin 3 Neddylation Inhibition (nM) | |||
| Maximal Inhibition (%) | ||||
| Co-Immunoprecipitation | Concentration for >90% Disruption of DCN1-UBC12 Interaction (µM) | |||
| Cell Viability Assay | CC50 in relevant cell line (µM) | |||
| Overall Assessment | (e.g., Potency, consistency) | (e.g., Potency, consistency) | (e.g., Potency, consistency) |
Experimental Protocols for Validation
To ensure the quality and activity of this compound, we recommend performing the following key experiments.
Protocol 1: Western Blot for Cullin 3 Neddylation Inhibition
This protocol assesses the ability of this compound to inhibit the neddylation of Cullin 3 in a cellular context. Neddylated CUL3 will appear as a higher molecular weight band (~97 kDa) compared to the unmodified form (~89 kDa).[3]
Materials:
-
Cell line expressing Cullin 3 (e.g., HEK293T, HCT116)
-
This compound from different suppliers, dissolved in DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
8% Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-CUL3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% Tris-Glycine gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CUL3 antibody overnight at 4°C. Wash with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate.
-
Analysis: Quantify the band intensities for both neddylated and un-neddylated Cullin 3. Calculate the percentage of neddylation inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess DCN1-UBC12 Interaction
This protocol is designed to verify that this compound disrupts the interaction between DCN1 and UBC12 in cells.[2]
Materials:
-
Cell line co-expressing tagged DCN1 and UBC12 (e.g., HA-DCN1 and FLAG-UBC12)
-
This compound from different suppliers, dissolved in DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Anti-HA antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-HA and anti-FLAG for Western blotting
Procedure:
-
Cell Treatment: Transfect and culture cells expressing tagged DCN1 and UBC12. Treat with this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the cell lysates. Incubate the lysate with an anti-HA antibody overnight at 4°C.
-
Capture Immune Complexes: Add protein A/G magnetic beads to capture the immune complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both HA (to confirm DCN1 IP) and FLAG (to detect co-immunoprecipitated UBC12).
-
Analysis: Compare the amount of FLAG-UBC12 that co-immunoprecipitates with HA-DCN1 in the this compound-treated samples versus the vehicle-treated sample. A significant reduction in the FLAG-UBC12 band indicates disruption of the DCN1-UBC12 interaction.
Conclusion
The reproducibility of research involving small molecule inhibitors is paramount. While this compound is a promising tool for studying the neddylation pathway, its efficacy is dependent on the quality of the compound. By implementing a rigorous in-house validation process as outlined in this guide, researchers can ensure the reliability of their this compound supply, leading to more robust and reproducible experimental outcomes. It is crucial to perform these validation steps for each new batch and supplier of this compound to maintain the integrity of your research.
References
Safety Operating Guide
Proper Disposal Procedures for DI-404
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like DI-404 are critical for ensuring laboratory safety and environmental compliance. As a specific Safety Data Sheet (SDS) for this compound (CAS# 2187412-79-7) is not publicly available, it must be treated as a hazardous substance. The following procedures are based on established best practices for the disposal of research chemicals with unknown or uncertain toxicity.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to review all available information and to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, avoid generating dust. For solid spills, carefully scoop the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.
Quantitative Data Summary
While a comprehensive safety profile for this compound is not available, the following chemical properties have been identified[1][2]:
| Property | Value |
| Chemical Formula | C35H45ClN6O6S |
| Molecular Weight | 713.29 g/mol |
| Appearance | Solid |
| Purity | 98% |
| CAS Number | 2187412-79-7 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. The following steps provide a general framework for its proper disposal[3][4]:
-
Waste Characterization: Treat all this compound waste, including contaminated labware and PPE, as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially hazardous reactions. Keep solid and liquid waste in separate containers[3].
-
Container Selection: Use chemically compatible and leak-proof containers for waste collection. For a solid compound like this compound, a high-density polyethylene (HDPE) or glass container with a secure lid is appropriate.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "2187412-79-7," and the date of accumulation. Do not use abbreviations or chemical formulas[4].
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic[3][4]. Ensure secondary containment is used to mitigate spills.
-
EHS Pickup: Once the waste container is full or has reached the institutional time limit for satellite accumulation, contact your EHS department to arrange for a hazardous waste pickup. Provide them with all necessary documentation and information about the compound.
Disposal Workflow Diagram
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling DI-404
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of DI-404, a peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction (CAS Number: 2187412-79-7). The following guidelines are based on best practices for handling novel research chemicals of this class. It is imperative to obtain and consult the official Safety Data Sheet (SDS) from your supplier for definitive safety protocols. This compound is intended for research use only.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to potentially hazardous research chemicals. A thorough risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection is implemented.[2][3]
Summary of Recommended Personal Protective Equipment
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Standard laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves. Double gloving is recommended.[3] | For enhanced protection, consider wearing Silver Shield gloves under disposable nitrile gloves. |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[3] | A full-face shield or safety goggles should be used when there is a splash hazard.[3] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area.[3] | An N95 respirator or higher (e.g., a full-face air-purifying respirator) is recommended if there is a risk of aerosolization or when handling larger quantities of powdered this compound.[3] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots.[3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment and prevent contamination.
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for the safe handling of this compound, from initial preparation to final disposal. Adherence to these procedural steps is critical for minimizing exposure risks.
Caption: A step-by-step workflow for the safe handling of the research chemical this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored in a dry, dark environment.[1]
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.[1]
-
For long-term storage (months to years), store at -20°C.[1]
Handling Procedures
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare a designated and sanitized workspace, preferably within a chemical fume hood or a biological safety cabinet, especially if there is a risk of aerosol formation.[2]
-
Reconstitution : If this compound is in a lyophilized form, reconstitute it using a suitable solvent as recommended by the supplier. This process should be carried out in a controlled environment to avoid inhalation or contamination.
-
Use : When conducting experiments, handle all solutions containing this compound with care to prevent splashes and spills.
-
Decontamination : After use, decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate disinfectant or cleaning agent as specified in your institution's protocols.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with institutional, local, and national regulations for chemical waste.[2][3]
-
Solid Waste : All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a clearly labeled hazardous waste container.[3]
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a designated and labeled waste container.[3] Depending on institutional guidelines, chemical deactivation may be necessary before final disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[3]
-
Sharps : Any needles or syringes used for handling this compound must be disposed of in a puncture-resistant sharps container.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
